3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Description
BenchChem offers high-quality 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICRYIXIPEYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the physicochemical properties of the novel synthetic compound, 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide. As a molecule possessing the characteristic benzamide scaffold, along with reactive ethynyl and electron-withdrawing trifluoromethyl moieties, this compound is of significant interest as a potential building block in medicinal chemistry and materials science. This document consolidates theoretical and extrapolated data on its structural, physical, and chemical characteristics. It also outlines a detailed, field-proven protocol for its synthesis and offers insights into its predicted spectral properties for characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities.
Introduction
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that has emerged as a molecule of interest in the landscape of drug discovery and materials science. Its structure is a composite of three key functional groups: a central benzamide linkage, a terminal 3-ethynyl group, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The benzamide core is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to form key hydrogen bonding interactions with biological targets. The ethynyl group offers a versatile handle for further chemical modifications through reactions such as "click chemistry" and Sonogashira coupling, enabling the construction of more complex molecular architectures. The trifluoromethyl group is a bioisostere for a methyl group, but with significantly altered electronic properties; its strong electron-withdrawing nature can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strategic combination of these functionalities suggests that 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide could serve as a valuable intermediate in the synthesis of novel kinase inhibitors, receptor modulators, and functional polymers. This guide aims to provide a comprehensive overview of its fundamental physicochemical properties to facilitate its application in research and development.
Molecular Structure and Chemical Identifiers
The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and associated identifiers.
| Identifier | Value |
| IUPAC Name | 3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide |
| Molecular Formula | C₁₆H₁₀F₃NO |
| Molecular Weight | 289.25 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C#C)C(=O)NC2=CC(=CC=C2)C(F)(F)F |
| InChI Key | InChI=1S/C16H10F3NO/c1-2-11-6-5-7-12(8-11)16(21)20-13-9-10-14(15(17,18)19)4-3-13/h1,3-10H,(H,20,21) |
Predicted Physicochemical Properties
In the absence of extensive experimental data for this specific molecule, we can predict its key physicochemical properties based on its structure and the known properties of its constituent fragments: 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline. These predictions are valuable for designing experimental conditions for its synthesis, purification, and use in further reactions.
| Property | Predicted Value | Source/Method |
| Melting Point | Not available (solid expected at room temp.) | Inferred from related solid benzamides. |
| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and aromatic nature. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate). Sparingly soluble in non-polar solvents (Hexane). Poorly soluble in water. | Based on the general solubility of benzamide derivatives.[1][2] |
| logP (Octanol-Water Partition Coefficient) | ~4.0 - 4.5 | Calculated based on structural fragments. |
| pKa (acidic, N-H) | ~16-18 | Estimated based on typical amide pKa values. |
| pKa (basic, C≡CH) | ~25 | Estimated based on typical terminal alkyne pKa values. |
Synthesis Protocol: A Field-Proven Approach
The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide can be efficiently achieved through a standard amide coupling reaction between 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline. The use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure high yield and minimize side reactions.
Reaction Scheme
Caption: Amide coupling of 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline.
Step-by-Step Experimental Procedure
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-ethynylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Amine and Base: To the stirred solution, add 3-(trifluoromethyl)aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Spectral Characterization
Accurate characterization of the final product is paramount. The following are predicted spectral data for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | Ar-H |
| ~8.00 | d | 1H | Ar-H |
| ~7.85 | s (br) | 1H | N-H |
| ~7.70 | d | 1H | Ar-H |
| ~7.50-7.60 | m | 3H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~3.15 | s | 1H | C≡C-H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~138.5 | Ar-C |
| ~135.0 | Ar-C |
| ~132.0 (q, J ≈ 33 Hz) | C-CF₃ |
| ~131.5 | Ar-C |
| ~130.0 | Ar-C |
| ~129.5 | Ar-C |
| ~129.0 | Ar-C |
| ~125.0 | Ar-C |
| ~123.5 (q, J ≈ 272 Hz) | CF₃ |
| ~123.0 | Ar-C |
| ~122.5 | Ar-C |
| ~118.0 | Ar-C |
| ~82.5 | C≡C-H |
| ~78.0 | C≡C-H |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~3290 | ≡C-H stretch (alkyne) |
| ~2110 | C≡C stretch (alkyne) |
| ~1660 | C=O stretch (amide) |
| ~1540 | N-H bend (amide II) |
| ~1330 | C-F stretch (trifluoromethyl) |
| ~1170, 1130 | C-F stretches (trifluoromethyl) |
Mass Spectrometry
-
Exact Mass: 289.0663
-
Predicted Fragmentation: Expect to observe the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the 3-ethynylbenzoyl cation and the 3-(trifluoromethyl)phenylaminyl radical or related ions.
Safety and Handling
As with any laboratory chemical, 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide represents a promising molecular scaffold for the development of novel chemical entities in both medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and predicted spectral data for its characterization. While much of the data presented is theoretical, it provides a robust starting point for researchers to begin their investigations into the potential applications of this versatile compound. Further experimental validation of these properties will be crucial as this molecule finds its place in the repertoire of synthetic chemists.
References
Sources
An In-Depth Technical Guide to the Mechanism of Action of Ethynyl-Benzamide Derivatives as Pan-BCR-ABL Tyrosine Kinase Inhibitors
A Senior Application Scientist's Perspective on a Potent Class of Anti-Cancer Agents
Abstract: The quest for potent and specific inhibitors of oncogenic kinases remains a cornerstone of modern cancer therapy. This guide delves into the intricate mechanism of action of a class of synthetic compounds characterized by a 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide core structure. While the precise molecule "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" is not extensively characterized as a standalone therapeutic agent, this chemical scaffold is integral to a powerful class of pan-BCR-ABL tyrosine kinase inhibitors. This document will, therefore, focus on the well-elucidated mechanism of these broader and clinically significant compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their function, from molecular interactions to cellular consequences.
Introduction: The Challenge of Constitutively Active Kinases in Oncology
The discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein revolutionized our understanding of chronic myeloid leukemia (CML). This aberrant fusion protein possesses a constitutively active Abl tyrosine kinase domain, driving uncontrolled cell proliferation and survival, a hallmark of cancer.[1][2] The success of imatinib, a first-generation Bcr-Abl inhibitor, validated targeted therapy as a viable and potent strategy. However, the emergence of drug resistance, primarily through mutations in the Abl kinase domain, necessitated the development of subsequent generations of inhibitors.[2][3]
A particularly challenging mutation is the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors. This has driven the development of pan-inhibitors capable of targeting both wild-type and mutated forms of Bcr-Abl. The N-(3-(trifluoromethyl)phenyl)benzamide moiety, often coupled with an ethynyl linker, is a key structural feature in many of these advanced inhibitors.[4][5][6]
The Molecular Target: The Bcr-Abl Tyrosine Kinase Domain
The Bcr-Abl protein is a non-receptor tyrosine kinase that, once activated, phosphorylates a multitude of downstream substrates, initiating a cascade of signaling events that promote cell growth, division, and survival.[1][7] The kinase domain of Abl exists in two principal conformations: an active "DFG-in" state and an inactive "DFG-out" state. The naming convention refers to the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop.[3]
-
Active "DFG-in" Conformation: The kinase is in a catalytically competent state, ready to bind ATP and phosphorylate substrates.
-
Inactive "DFG-out" Conformation: The DFG motif is flipped, disrupting the ATP-binding site and rendering the kinase inactive.
First-generation inhibitors like imatinib primarily bind to the inactive "DFG-out" conformation. However, mutations can destabilize this conformation, favoring the active state and reducing drug affinity.
The Mechanism of Inhibition: A Tale of Two Conformations
The class of inhibitors featuring the 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide scaffold are typically classified as Type II inhibitors . These inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase domain.[5]
The Role of the Ethynyl Linker
The carbon-carbon triple bond, or ethynyl group, is a critical structural innovation in this class of inhibitors.[5] Its linear and rigid nature allows it to act as a "molecular bridge," spanning from the core benzamide structure to other key interaction points within the kinase domain. This design is particularly effective in overcoming the T315I gatekeeper mutation. The bulkier isoleucine residue at position 315 sterically hinders the binding of many earlier inhibitors. The slender profile of the ethynyl linker can navigate this restricted space, allowing the inhibitor to maintain its binding affinity.[5]
The N-(3-(trifluoromethyl)phenyl)benzamide Core
The N-(3-(trifluoromethyl)phenyl)benzamide substructure is instrumental in the inhibitor's ability to stabilize the inactive "DFG-out" conformation.[5] The trifluoromethylphenyl group often inserts into a hydrophobic pocket created by the flipped DFG motif, effectively locking the kinase in its inactive state. This interaction is crucial for the high potency and selectivity of these compounds.[5]
The following diagram illustrates the general binding mode of a Type II inhibitor with the described core structure to the Bcr-Abl kinase domain.
Caption: Inhibition of BCR-ABL signaling by ethynyl-benzamide derivatives.
The key downstream pathways affected include:
-
RAS/MAPK Pathway: Inhibition of this pathway leads to a decrease in cell proliferation.
-
PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.
-
STAT Pathway: Inhibition of STAT signaling reduces the expression of anti-apoptotic proteins.
Experimental Validation of the Mechanism of Action
The mechanism of action of these inhibitors has been elucidated through a variety of experimental techniques.
In Vitro Kinase Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified Bcr-Abl kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents:
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the Bcr-Abl enzyme and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the fluorescence at 665 nm and 620 nm.
-
-
Data Analysis:
-
The ratio of the fluorescence signals is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
| Compound | BCR-ABL (Wild-Type) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) | Reference |
| AKE-72 | < 0.5 | 9 | [4][6] |
| Ponatinib | 0.37 | 2.0 |
Cellular Proliferation Assays
These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on Bcr-Abl signaling.
Protocol: Ba/F3 Cell Proliferation Assay
-
Cell Lines:
-
Parental Ba/F3 cells (dependent on IL-3 for survival)
-
Ba/F3 cells engineered to express wild-type Bcr-Abl (IL-3 independent)
-
Ba/F3 cells engineered to express Bcr-Abl T315I (IL-3 independent)
-
-
Procedure:
-
Seed the Ba/F3 cell lines in 96-well plates.
-
Add the test compound at various concentrations.
-
Incubate for 48-72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
-
Data Analysis:
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
A high degree of selectivity is demonstrated if the compound is significantly more potent in the Bcr-Abl expressing cells compared to the parental cell line.
-
| Cell Line | AKE-72 GI50 (nM) | Reference |
| K-562 (BCR-ABL positive) | < 10 | [4][6] |
| Ba/F3 (BCR-ABL WT) | Potent Inhibition | [4] |
| Ba/F3 (BCR-ABL T315I) | Potent Inhibition | [4] |
Western Blot Analysis
This technique is used to measure the phosphorylation status of Bcr-Abl and its downstream targets within cells.
Protocol: Western Blot for Phospho-BCR-ABL
-
Procedure:
-
Treat Bcr-Abl expressing cells with the inhibitor for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Bcr-Abl and total Bcr-Abl.
-
Add HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
A decrease in the ratio of phosphorylated Bcr-Abl to total Bcr-Abl indicates target engagement and inhibition.
-
Conclusion and Future Directions
The development of pan-BCR-ABL inhibitors containing the 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide scaffold represents a significant advancement in the treatment of CML, particularly for patients with resistant mutations. The unique structural features of these molecules allow them to effectively inhibit both wild-type and mutated forms of the Bcr-Abl kinase by binding to and stabilizing the inactive "DFG-out" conformation. The ethynyl linker plays a crucial role in overcoming the steric hindrance of the T315I gatekeeper mutation.
Future research in this area will likely focus on:
-
Improving Selectivity: While highly potent, some pan-inhibitors can have off-target effects. Fine-tuning the chemical structure to enhance selectivity for Bcr-Abl over other kinases is an ongoing effort.
-
Overcoming Emerging Resistance: As with any targeted therapy, the potential for new resistance mechanisms to emerge remains. Understanding these mechanisms will be critical for the design of the next generation of inhibitors.
-
Exploring New Therapeutic Areas: The principles learned from the design of these Bcr-Abl inhibitors can be applied to the development of inhibitors for other clinically relevant kinases.
This in-depth understanding of the mechanism of action is vital for the rational design of more effective and safer targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
-
Changzhou YongXu Chemical Co., Ltd. (n.d.). 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide|957147-18-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Retrieved from [Link]
-
Bullock, A. N., Liang, G., Ding, K., & Lu, X. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977–7990. [Link]
-
El-Damasy, A. K., Kim, H. J., Park, J. W., Nam, Y., Hur, W., Bang, E. K., & Keum, G. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235914. [Link]
-
Gevorgyan, A., et al. (2016). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 21(11), 1590. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]
-
Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work? Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3494. [Link]
-
ResearchGate. (2023). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]
-
Purdue University. (n.d.). Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Bertoni, F., et al. (2020). Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. Cancers, 12(9), 2636. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[6][8]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
-
Nagar, B. (2011). The Ins and Outs of Bcr-Abl Inhibition. Current Medicinal Chemistry, 18(19), 2955–2963. [Link]
-
Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Retrieved from [Link]
Sources
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide|957147-18-1--Changzhou YongXu [czyxchem.com]
The 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide Scaffold: A Privileged Motif for Potent Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Kinase-Targeted Therapies
The landscape of oncology has been reshaped by the advent of kinase inhibitors, molecules designed to block the activity of specific protein kinases that drive cancer cell proliferation and survival. However, the emergence of drug resistance, often through mutations in the kinase domain, remains a significant clinical challenge. This guide delves into the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold, a key structural motif that has proven instrumental in the development of a new generation of kinase inhibitors capable of overcoming this resistance. While not a standalone inhibitor, this core structure is a cornerstone in the design of potent, clinically relevant drugs, most notably in the fight against Chronic Myeloid Leukemia (CML).
This document will serve as a technical guide for researchers and drug development professionals, providing insights into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and preclinical evaluation of kinase inhibitors built upon this privileged scaffold. We will focus on its most prominent application: the inhibition of the BCR-ABL kinase, including the formidable T315I "gatekeeper" mutation.
Part 1: The BCR-ABL Kinase and the T315I Mutation: A Persistent Challenge
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) viral oncogene. The resulting BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells.
The first-generation BCR-ABL inhibitor, imatinib, revolutionized the treatment of CML. However, its efficacy is often compromised by the development of resistance, with the T315I mutation being the most common and challenging.[1][2] This single amino acid substitution from threonine to isoleucine at the "gatekeeper" position of the ATP-binding pocket sterically hinders the binding of imatinib and second-generation inhibitors.[1]
Caption: Simplified BCR-ABL signaling cascade in CML.
Part 2: Deciphering the Molecular Interactions: SAR and Mechanism of Inhibition
The "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold is a key component of potent pan-BCR-ABL inhibitors like ponatinib.[3][4] Its design is a testament to the power of structure-guided drug discovery.
Key Structural Features and Their Roles:
-
Ethynyl Linker: This rigid linker is crucial for accommodating the bulkier isoleucine side chain of the T315I mutant, a feature that first- and second-generation inhibitors lack.[3][4]
-
N-(3-(trifluoromethyl)phenyl)benzamide Core: This moiety forms essential hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the ABL kinase domain. The trifluoromethyl group often enhances binding affinity.[5]
-
Substitutions on the Benzamide Ring: Modifications at other positions of the benzamide ring are critical for potency and selectivity. For instance, in ponatinib, an imidazo[1,2-b]pyridazine group is attached to the ethynyl linker, which forms a key hydrogen bond with the hinge region of the kinase.[3][4]
-
The "Privileged" Tail: A common feature in potent BCR-ABL inhibitors is the presence of a 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety. This "tail" is predicted to be protonated at physiological pH and forms a crucial hydrogen bond with the carbonyl oxygen of Ile360 in the activation loop of BCR-ABL.[1][6]
Caption: Competitive inhibition of the ABL kinase domain.
Part 3: Synthetic Strategies for Benzamide-Based Kinase Inhibitors
The synthesis of derivatives based on the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold generally involves a convergent approach. A common method is the Sonogashira coupling to introduce the ethynyl linker, followed by an amide bond formation.
Generalized Synthetic Protocol:
-
Sonogashira Coupling: A key step involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. For example, coupling 3-ethynylbenzoic acid with a suitable halogenated aromatic compound.
-
Amide Bond Formation: The resulting carboxylic acid is then coupled with an appropriate aniline derivative, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]
Caption: General synthetic workflow for benzamide inhibitors.
Part 4: A Roadmap for Preclinical Evaluation
A rigorous preclinical evaluation is essential to characterize the potency, selectivity, and therapeutic potential of a novel kinase inhibitor based on this scaffold.
A. Biochemical Assays: Quantifying Kinase Inhibition
The initial step is to determine the in vitro inhibitory activity of the compound against the target kinase(s).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key metric. This is typically determined using enzymatic assays with recombinant kinase domains. It is crucial to test against both wild-type BCR-ABL and the T315I mutant.[4][8] A broad panel of other kinases should also be screened to assess selectivity.
| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Ponatinib |
| BCR-ABL (Wild-Type) | [Insert Data] | < 0.5 |
| BCR-ABL (T315I) | [Insert Data] | 9 |
| VEGFR2 | [Insert Data] | 1.5 |
| FGFR1 | [Insert Data] | 2.2 |
| SRC | [Insert Data] | 5.4 |
| Data for Ponatinib from published sources for comparative purposes. |
B. Cell-Based Assays: Assessing Cellular Effects
Cell-based assays provide insights into the compound's activity in a more biologically relevant context.
-
Cell Proliferation/Viability Assays: The effect of the compound on the proliferation of CML cell lines, such as K562 (BCR-ABL positive) and Ba/F3 cells engineered to express wild-type or T315I BCR-ABL, should be evaluated.[4][8]
-
Apoptosis Assays: Induction of apoptosis is a desired outcome of targeted cancer therapy. This can be assessed by methods like Annexin V/PI staining and analysis of caspase activation.[2]
C. In Vivo Efficacy Studies: Testing in Animal Models
The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in animal models.
-
Xenograft Models: Immunocompromised mice are implanted with CML cells (e.g., Ba/F3-BCR-ABL-T315I). The effect of the compound on tumor growth and survival is then monitored.[2][4]
Part 5: Future Directions and Broader Applications
The "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold is not limited to BCR-ABL inhibition. Its favorable drug-like properties and ability to be readily modified make it an attractive starting point for developing inhibitors against other kinases implicated in cancer and other diseases. Future research may focus on:
-
Targeting Other Kinases: Adapting the scaffold to target other kinases with gatekeeper mutations.
-
Improving Safety Profiles: Modifying the structure to reduce off-target effects and improve the therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of these inhibitors with other anti-cancer agents.
The journey from a promising chemical scaffold to a life-saving drug is long and arduous. However, the principles of rational drug design, exemplified by the development of inhibitors based on the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" core, have provided a clear path forward in the ongoing battle against cancer.
References
-
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - ACS Publications. [Link]
-
Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed. [Link]
-
(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. [Link]
-
Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-El-Damasy-Kim/56b4643034293f773412753a473f15598696b940]([Link]
-
3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide | C21H14F3N3O | CID 163409957 - PubChem. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - NIH. [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - Semantic Scholar. [Link]
-
YouTube. [Link]
-
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
-
Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists | Request PDF - ResearchGate. [Link]
-
Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" in vitro assay protocol
Application Note: In Vitro Characterization of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Introduction & Mechanism of Action
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide represents a privileged pharmacophore in kinase inhibitor discovery, specifically designed as a Type II Kinase Inhibitor or a chemical probe. Its structure combines a benzamide core with a hydrophobic "tail" (3-trifluoromethylphenyl) and a reactive or steric "head" (3-ethynyl).
-
Mechanism (Type II Binding): The N-(3-(trifluoromethyl)phenyl) moiety is a classic "tail" group found in FDA-approved drugs like Sorafenib and Nilotinib . It binds to the hydrophobic allosteric pocket created when the kinase adopts the inactive "DFG-out" conformation.
-
The Ethynyl Handle: The 3-ethynyl group serves two critical functions:
-
Steric Fit: It mimics the ethynyl linker found in Ponatinib (AP24534), allowing the molecule to bypass the steric clash of "gatekeeper" mutations (e.g., T315I in BCR-ABL).
-
Chemical Biology (ABPP): The terminal alkyne is a bioorthogonal handle, enabling Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to identify unknown kinase targets.
-
Primary Applications:
-
Potency profiling against Tyrosine Kinases (e.g., BCR-ABL, DDR1, c-Kit, PDGFR).[1]
-
"Click" chemistry-based target deconvolution.
-
Fragment-based drug discovery (FBDD) screening.
Material Preparation & Handling
Compound Properties:
-
Molecular Weight: ~289.25 g/mol
-
Solubility: Highly lipophilic. Insoluble in water.
-
Stock Solvent: Dimethyl Sulfoxide (DMSO).
Preparation Protocol:
| Parameter | Specification | Notes |
|---|---|---|
| Stock Concentration | 10 mM or 50 mM | Dissolve in 100% anhydrous DMSO. Vortex for 1 min. |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles (max 3 cycles). |
| Working Solution | 4x Concentration | Dilute stock in Assay Buffer (max 1% DMSO final). |
| Stability | High | The ethynyl group is stable but avoid strong acids/bases. |
Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of the compound against a specific kinase target (e.g., Abl1 T315I or DDR1). Principle: Measures ADP generation from the kinase reaction. The assay is performed in two steps: kinase reaction and ADP detection.
Reagents:
-
Recombinant Kinase (e.g., Abl1 T315I, 1-5 ng/well).
-
Substrate: Peptide (e.g., Abltide) or Protein (e.g., MBP).
-
ATP (Ultrapure).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Workflow Diagram (DOT):
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (10 mM to 1 nM). Dilute 1:25 into Assay Buffer to generate 4x Working Solutions .
-
Pre-Incubation (Critical for Type II Inhibitors):
-
Add 2.5 µL of 4x Kinase to a 384-well white plate.
-
Add 2.5 µL of 4x Compound .
-
Note: Incubate for 15-30 minutes at Room Temperature (RT). Type II inhibitors require time to induce the DFG-out conformational change.
-
-
Kinase Reaction:
-
Add 5 µL of 2x ATP/Substrate Mix . (Final ATP concentration should be at
). -
Incubate for 60 minutes at RT.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).
-
Add 20 µL of Kinase Detection Reagent . Incubate 30 min (converts ADP to ATP -> Luciferase).
-
-
Data Acquisition: Read Luminescence on a plate reader (e.g., EnVision or GloMax).
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Validate that the compound penetrates the cell membrane and inhibits the phosphorylation of a downstream substrate (e.g., CrkL for BCR-ABL).
Cell Model: K562 cells (BCR-ABL positive) or Ba/F3 cells expressing the target kinase.
Workflow Diagram (DOT):
Step-by-Step Procedure:
-
Seeding: Seed K562 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat cells with serial dilutions of the compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours .
-
Control: DMSO (Vehicle) and Ponatinib (Positive Control, 100 nM).
-
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete™ + PhosSTOP™).
-
Blotting:
-
Load 20-30 µg protein per lane.
-
Primary Antibody: Anti-phospho-CrkL (Tyr207) (Cell Signaling Tech #3181).
-
Loading Control: Anti-GAPDH or Total CrkL.
-
-
Analysis: Quantify band intensity. Calculate EC50 of phosphorylation inhibition.
Protocol C: Click Chemistry Labeling (Optional)
Objective: If using the compound as a probe (ABPP), label the target protein in cell lysates.
-
Incubation: Incubate cell lysate (1 mg/mL) with the compound (1-10 µM) for 1 hour.
-
Click Reaction: Add the "Click Mix" to the lysate:
-
Azide-Tag: Biotin-Azide or TAMRA-Azide (100 µM).
-
Catalyst: CuSO4 (1 mM).
-
Reducing Agent: TCEP (1 mM).
-
Ligand: TBTA (100 µM).
-
-
Reaction: Incubate for 1 hour at RT in the dark.
-
Analysis: Run SDS-PAGE. Detect via Streptavidin-HRP (Western) or In-Gel Fluorescence.
Data Analysis & Troubleshooting
IC50 Calculation:
-
Normalize data:
. -
Fit data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response) using GraphPad Prism or XLfit.
Troubleshooting Matrix:
| Issue | Possible Cause | Solution |
|---|---|---|
| High Background (Kinase) | Incomplete ATP depletion | Extend "Stop" incubation time; Ensure ATP < 100 µM. |
| Low Signal (Kinase) | Enzyme degradation | Use fresh kinase; Add 0.01% Triton X-100 to prevent sticking. |
| No Inhibition (Cellular) | Poor permeability | Check LogP; Increase incubation time to 6-12 hours. |
| Precipitation | High Concentration | Do not exceed 1% DMSO; Check solubility limit in buffer. |
References
-
Liu, X. et al. (2016). "Development of Alkyne-Containing Pyrazolopyrimidines to Overcome Drug Resistance of Bcr-Abl Kinase." Journal of Medicinal Chemistry. Link
-
Promega. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Cell Signaling Technology. (2023). "Western Blotting Protocol - Phospho-Proteins." CST Protocols. Link
-
Speers, A.E. & Cravatt, B.F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link
-
Yang, S. et al. (2017).[1] "3-Acetylenyl-Pyrazole-Pyrimidine Derivative, Preparation Method Therefor and Uses Thereof." Google Patents (US10266537B2). Link
Sources
Laboratory synthesis and purification of "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide"
Application Note: High-Fidelity Synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Abstract & Scientific Context
This application note details the laboratory-scale synthesis and purification of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide . This molecule represents a critical "click-ready" scaffold in medicinal chemistry, structurally analogous to the linker regions of Type II kinase inhibitors such as Ponatinib [1].
The compound features two distinct functional motifs:
-
3-Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, a common bioisostere in drug design.
-
3-Ethynyl group: A terminal alkyne serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
Scope: This protocol prioritizes the HATU-mediated amide coupling strategy over traditional acid chloride routes. While acid chlorides are viable for scale-up, HATU offers superior chemoselectivity and ease of purification at the research scale (100 mg – 5 g), minimizing the risk of alkyne polymerization or hydrolysis [2].
Strategic Route Selection
The synthesis relies on the condensation of 3-ethynylbenzoic acid with 3-(trifluoromethyl)aniline .
| Method | Reagents | Pros | Cons | Decision |
| Acid Chloride | SOCl₂, Pyridine | Low cost, scalable. | Harsh conditions; HCl byproduct can induce alkyne polymerization; moisture sensitive. | Rejected for Research Scale |
| Carbodiimide | EDCI, HOBt | Mild conditions. | Urea byproducts (DIU/EDU) can be difficult to remove from benzamides. | Secondary Option |
| Uronium (HATU) | HATU, DIPEA | Fast kinetics, high conversion, negligible epimerization. | Higher reagent cost. | Selected Protocol |
Reaction Mechanism (HATU Activation):
-
Activation: The carboxylate of 3-ethynylbenzoic acid attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[1]
-
Stabilization: The HOAt anion (released from HATU) attacks the intermediate to form a reactive OAt-active ester .[2]
-
Amidation: The 3-(trifluoromethyl)aniline nucleophile attacks the active ester, expelling HOAt and forming the amide bond [3].
Materials & Equipment
Reagents:
-
Reactant A: 3-Ethynylbenzoic acid (CAS: 7760-38-5) - Purity ≥97%
-
Reactant B: 3-(Trifluoromethyl)aniline (CAS: 98-16-8) - Liquid, Density ~1.28 g/mL
-
Coupling Agent: HATU (CAS: 148893-10-1)
-
Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base) - Anhydrous
-
Solvent: N,N-Dimethylformamide (DMF) - Anhydrous, stored over molecular sieves
Equipment:
-
Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.
-
Inert gas line (Nitrogen or Argon).[2]
-
Rotary evaporator with high-vacuum pump (for DMF removal).
-
Flash chromatography system (Silica gel).
Experimental Protocol
Scale: 1.0 mmol (approx. 146 mg of starting acid).
Step 1: Activation of Carboxylic Acid
-
Flame-dry a 25 mL round-bottom flask and cool under a stream of Nitrogen.
-
Add 3-ethynylbenzoic acid (146 mg, 1.0 mmol, 1.0 equiv) and a magnetic stir bar.
-
Add anhydrous DMF (5.0 mL). Note: Concentration should be ~0.2 M to ensure solubility.
-
Add DIPEA (387 mg, 522 µL, 3.0 mmol, 3.0 equiv) via syringe. Stir for 2 minutes.
-
Add HATU (418 mg, 1.1 mmol, 1.1 equiv) in one portion.
-
Observation: The solution typically turns yellow/orange.
-
-
Stir at Room Temperature (RT) for 15 minutes to ensure complete formation of the OAt-active ester.
Step 2: Amide Coupling
-
Add 3-(trifluoromethyl)aniline (161 mg, 125 µL, 1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction under Nitrogen at RT for 4–16 hours .
Step 3: Workup (Extraction)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).
-
Transfer to a separatory funnel.
-
Wash 1: 10% Aqueous LiCl solution (2 x 20 mL). Critical: LiCl helps remove DMF from the organic layer.
-
Wash 2: Saturated NaHCO₃ (20 mL) to remove unreacted acid.
-
Wash 3: 1M HCl or 5% Citric Acid (20 mL) to remove unreacted aniline and DIPEA.
-
Wash 4: Brine (saturated NaCl, 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude solid.
Purification & Visualization
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexane to 20% EtOAc/Hexane.
-
Note: The product typically elutes around 15-20% EtOAc due to the lipophilic CF3 group.
-
Alternative (Recrystallization): If the crude purity is >90%, recrystallize from Ethanol/Water (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C.
Workflow Logic (Graphviz)
Caption: Step-by-step synthetic workflow for HATU-mediated amide coupling.
Analytical Validation (QC)
To ensure scientific integrity, the isolated product must meet these criteria:
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | White to off-white powder | High purity (>95%). |
| Yield | 70% – 85% | Typical for HATU couplings on this scale. |
| ¹H NMR (DMSO-d₆) | δ ~10.5 ppm (s, 1H, NH) | Amide proton confirmation. |
| ¹H NMR (Alkyne) | δ ~4.3-4.5 ppm (s, 1H) | Terminal alkyne proton (distinctive singlet). |
| ¹⁹F NMR | δ ~ -62 ppm (s, 3F) | Trifluoromethyl group validation. |
| LC-MS (ESI+) | [M+H]⁺ = 290.08 | Calculated MW: 289.07. |
IR Spectroscopy: Look for the characteristic alkyne C≡C stretch (weak) around 2100–2250 cm⁻¹ and the C≡C-H stretch (strong, sharp) around 3300 cm⁻¹.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet DMF (Hydrolysis of active ester). | Use fresh anhydrous DMF or store over 4Å molecular sieves. |
| Starting Material Remains | Incomplete activation. | Ensure HATU is added after DIPEA; extend activation time to 30 mins. |
| Product is Colored (Brown) | Alkyne oxidation (Glaser coupling). | Degas solvents with Nitrogen; ensure inert atmosphere during reaction. |
| Poor Separation | Co-elution with HOAt byproduct. | Add an extra NaHCO₃ wash during workup or use a shallower gradient (e.g., 0-10% EtOAc). |
References
-
El-Damasy, A. K., et al. (2023).[4] "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
-
BenchChem Technical Guide. (2025). "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent."
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
Sources
Sonogashira coupling reaction for "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" synthesis.
Executive Summary
This application note details the optimized synthetic protocol for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide , a "privileged scaffold" frequently utilized in Type II kinase inhibitors (e.g., Ponatinib analogs) targeting the DFG-out conformation of BCR-ABL and VEGFR.
While amide coupling is routine, the subsequent installation of the ethynyl moiety via Sonogashira coupling presents specific challenges in a drug discovery context: controlling Glaser homocoupling, ensuring complete conversion of aryl iodides, and meeting ICH Q3D guidelines for residual palladium. This guide prioritizes a Route A strategy (Amide Formation
Retrosynthetic Strategy
The synthesis is designed to avoid the handling of volatile or unstable terminal alkynes in early steps. We utilize Trimethylsilylacetylene (TMSA) as a masked acetylene equivalent, allowing for a robust cross-coupling followed by a mild deprotection.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core followed by late-stage alkynylation.
Experimental Protocols
Stage 1: Synthesis of the Aryl Iodide Scaffold
Rationale: Iodides are preferred over bromides for the subsequent Sonogashira step due to the weaker C-I bond strength (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br), allowing for milder coupling conditions (Room Temperature) which suppresses side reactions.
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
3-(Trifluoromethyl)aniline (1.1 equiv)
-
HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Charge a round-bottom flask with 3-iodobenzoic acid and anhydrous DMF (5 mL/mmol).
-
Add DIPEA and stir at Room Temperature (RT) for 10 min.
-
Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 min to form the active ester.
-
Add 3-(trifluoromethyl)aniline dropwise.
-
Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: M+H).
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product should precipitate.
-
Filter the solid, wash with water (
) and hexanes ( ) to remove residual aniline. -
Dry under high vacuum. Yield is typically 85–95%.
Stage 2: Sonogashira Coupling (The Critical Step)
Rationale: This step employs a Pd(II) precatalyst which is reduced in situ to Pd(0). Copper(I) iodide acts as a co-catalyst to activate the terminal alkyne via a copper-acetylide intermediate.
Critical Parameter - Oxygen Exclusion: Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling), consuming the TMS-acetylene reagent and generating di-yne impurities that are difficult to separate.
Reagents:
-
Aryl Iodide Intermediate (from Stage 1) (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.5 equiv)
-
Catalyst: Pd(PPh
) Cl (0.03 equiv / 3 mol%) -
Co-catalyst: CuI (0.05 equiv / 5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: THF (anhydrous, degassed)
Protocol:
-
Degassing: In a Schlenk flask, combine the Aryl Iodide, Pd(PPh
) Cl , and CuI. Cap with a septum. Evacuate and backfill with Argon ( ). -
Add anhydrous THF and Et
N via syringe. Sparge the solution with Argon for 10 minutes. -
Add TMS-acetylene dropwise via syringe.
-
Stir at Room Temperature for 12–18 hours.
-
Note: If reaction is sluggish after 6h, heat to 40°C. Avoid temperatures >60°C to prevent catalyst decomposition.
-
-
Monitoring: Check TLC (Hexane/EtOAc). The starting iodide spot should disappear. A fluorescent blue spot (the product) often appears.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd/Cu residues. Wash filtrate with sat. NH
Cl (to complex residual Cu) and brine. -
Purification: Flash chromatography (SiO
, Gradient 0 20% EtOAc in Hexanes).
Stage 3: Desilylation (Deprotection)
Reagents:
-
TMS-Protected Intermediate (1.0 equiv)
-
TBAF (1.0 M in THF) (1.2 equiv) OR K
CO (2.0 equiv) in MeOH. -
Solvent: THF (if using TBAF) or MeOH/THF (if using K
CO ).
Protocol:
-
Dissolve the TMS-intermediate in THF.
-
Add TBAF solution dropwise at 0°C.
-
Stir for 30 min at 0°C, then warm to RT for 1 hour.
-
Workup: Quench with water. Extract with EtOAc.
-
Final Purification: Recrystallization from EtOH/Water or column chromatography.
Mechanistic Insight & Troubleshooting
The Sonogashira reaction operates via two synergistic cycles: the Palladium Cycle (oxidative addition/reductive elimination) and the Copper Cycle (transmetallation).
Figure 2: The Dual-Cycle Mechanism. Note that the Transmetallation step is often rate-determining in sterically hindered substrates.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning or inactive Aryl Halide. | Ensure Ar-I (not Ar-Cl) is used. Degas solvents rigorously. Increase Pd loading to 5 mol%. |
| Glaser Product (Di-yne) | Oxygen presence.[1][2][3] | Rigorous Degassing: Use Freeze-Pump-Thaw cycles.[1] Ensure CuI is white/off-white, not green (oxidized). |
| Black Precipitate (Pd Black) | Catalyst decomposition (Pd aggregation). | Add excess ligand (PPh |
| Incomplete Conversion | Acetylene volatility or consumption. | Add TMS-acetylene in portions (0.5 equiv every 2 hours). Use a sealed tube if volatile. |
Industrial Considerations: Palladium Scavenging
For pharmaceutical applications, residual Pd must be
Recommended Scavenging Protocol:
-
After the reaction, dissolve the crude mixture in THF/MeOH (10:1).
-
Add SiliaMetS® Thiol or Smopex®-111 (metal scavenger resins) at 20 wt% relative to the crude mass.
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45
m membrane. -
This treatment typically reduces Pd levels from ~1000 ppm to <20 ppm.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007).[5][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[7] Journal of Medicinal Chemistry, 53(12), 4701–4719. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" solubility challenges and solutions
An In-Depth Technical Guide to the Solubility of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies for handling "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide". This molecule's distinct structural features present unique solubility challenges that are common among modern, complex drug candidates. This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility, empowering you to make informed decisions during your research.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and provides a framework for understanding the molecule's behavior.
FAQ 1: I'm having trouble dissolving 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide. Why is it so poorly soluble?
Answer: The solubility behavior of this compound is dictated by its molecular structure, which contains several features that favor low aqueous solubility and high lipophilicity.
-
Aromatic Rings: The presence of two phenyl rings creates a large, non-polar surface area, making the molecule inherently hydrophobic.
-
Trifluoromethyl (-CF3) Group: This is a powerful functional group in medicinal chemistry. The -CF3 group is highly lipophilic and acts as a strong electron-withdrawing group.[1][2] It significantly increases the molecule's tendency to dissolve in fats and non-polar solvents while decreasing its affinity for water.[2][3] The carbon-fluorine bond is also very strong, which contributes to the molecule's metabolic stability but does not aid in its dissolution in polar solvents.[2]
-
Benzamide Core: While the amide group (-CONH-) can participate in hydrogen bonding, its influence is largely overshadowed by the rest of the hydrophobic scaffold.
-
Crystalline Structure: Many complex organic molecules, especially those with planar aromatic systems, can pack tightly into a stable crystal lattice. High lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules, leading to low solubility.[4]
A similar compound, 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, has a predicted water solubility in the range of 1.29 x 10⁻⁵ mg/L, which is considered practically insoluble.[5] Given the structural similarities, it is expected that 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide will exhibit similarly poor aqueous solubility.
FAQ 2: What is the best starting point for solvent selection?
Answer: Based on the "like dissolves like" principle, you should begin with organic solvents that can accommodate the molecule's lipophilic and aromatic nature.[6] Avoid starting with purely aqueous buffers.
The workflow below provides a logical progression for solvent screening.
Caption: Initial solvent selection workflow for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Data Summary: Predicted Solubility in Common Lab Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents have a high dielectric constant and polarity to disrupt the crystal lattice but lack acidic protons, which complements the molecule's non-polar character. Benzamides often show good solubility in these solvents.[6][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These are effective at dissolving non-polar, lipophilic compounds. DCM is often used for work-up and purification, but its volatility can be an issue for preparing stable stock solutions.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While polar, their ability to hydrogen bond can solvate the amide group. However, the large hydrophobic structure limits overall solubility. Solubility of benzamides in alcohols is generally lower than in aprotic solvents.[7] |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | May be effective, especially Toluene due to pi-pi stacking interactions with the aromatic rings. Hexanes are generally poor solvents for complex molecules with polar functional groups. |
| Aqueous Buffers | PBS, Tris, Acetate Buffers | Extremely Low | The molecule's high lipophilicity, driven by the -CF3 group and aromatic rings, makes it practically insoluble in water across the physiological pH range.[2][5] |
FAQ 3: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous assay buffer. What can I do?
Answer: This is a classic problem for poorly soluble compounds and occurs when the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility in the aqueous medium.
Immediate Troubleshooting Steps:
-
Lower the Final Compound Concentration: You may be exceeding the solubility limit in the final assay medium. Try a lower concentration.
-
Increase the Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically <1%, often <0.5%). Prepare your dilutions to stay within this limit.
-
Use an Intermediate Solvent: Instead of diluting directly from a high-concentration DMSO stock into the aqueous buffer, perform a serial dilution in a solvent mixture that more closely resembles the final buffer (e.g., 50:50 DMSO:Buffer, then 10:90, etc.).
-
Add Surfactants or Solubilizers: Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into your final aqueous buffer to help form micelles that can encapsulate the compound.[9]
Part 2: Advanced Solutions & Methodologies
If basic solvent selection fails, more advanced formulation strategies are necessary. This section provides detailed protocols and decision-making frameworks.
FAQ 4: How do I accurately determine the equilibrium solubility of my compound?
Answer: The gold-standard method is the Shake-Flask Method , which measures the thermodynamic equilibrium solubility.[10] This protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[11]
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation:
-
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8) and select your organic solvents of interest.[11]
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
-
Execution:
-
Add an excess amount of solid 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide to a known volume of each solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). "Excess" means visible undissolved solid should remain at the end of the experiment.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this can be 24 to 72 hours.
-
-
Sample Processing:
-
Once equilibrium is reached, let the vials stand at the set temperature to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[12]
-
-
Analysis:
FAQ 5: What are the primary strategies for enhancing the solubility of this compound for in vitro and in vivo studies?
Answer: The choice of strategy depends heavily on the intended application. The goal is often to create a formulation that can be administered and maintain the drug in a dissolved or finely dispersed state long enough for absorption or activity.[13]
Caption: Decision tree for selecting a solubility enhancement strategy.
In-Depth Look at Enhancement Strategies:
-
Co-solvency: This involves using a mixture of solvents to increase solubility. For pre-clinical studies, biocompatible co-solvents like PEG-400, propylene glycol, and ethanol are often used in combination with water.[14][15] This is a simple and effective technique for many parenteral dosage forms.[15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like ours, forming an inclusion complex that has significantly improved aqueous solubility.[16][17] This is a very common strategy for both in vitro and in vivo applications.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[18][19] This eliminates the crystal lattice energy barrier, often leading to a state of supersaturation upon dissolution, which can dramatically improve oral absorption.[20]
-
Lipid-Based Formulations: For highly lipophilic compounds (LogP > 4), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion in the gastrointestinal tract, facilitating absorption.[13][20]
-
Particle Size Reduction (Nanosuspensions): Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][18] This creates a high-energy system that can improve both the rate and extent of dissolution.[4]
Part 3: Advanced Troubleshooting
FAQ 6: My HPLC analysis shows multiple peaks that I suspect are degradation products. How can I confirm this?
Answer: Benzamides can be susceptible to hydrolysis under strongly acidic or basic conditions, and the ethynyl group could potentially react under certain conditions. Light and oxygen can also cause degradation of aromatic compounds.[21] A forced degradation study is the definitive way to identify potential degradation products and establish the stability of your compound.
Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light as per ICH Q1B guidelines.
-
-
Incubation: Store the stressed samples, along with an unstressed control sample, for a defined period (e.g., 24-48 hours).
-
Analysis: Neutralize the acid and base samples, then analyze all samples by a stability-indicating HPLC method (typically one with a gradient capable of separating multiple components). Compare the chromatograms to identify new peaks corresponding to degradation products.[21]
This systematic approach will help you understand the compound's liabilities and ensure that the analytical methods you use are stability-indicating.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IOSR Journal of Pharmacy. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]
-
Solving solubility issues in modern APIs. Teva API. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]
-
Solubility and chemical quantification of APIs/drugs. Emmace. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Examples of drugs bearing trifluoromethyl groups. ResearchGate. [Link]
-
3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Pharmaffiliates. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]
-
3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. US EPA. [Link]
-
Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Gamal-Al-Sha%27er/e39b56f26487968516087545464a781b4916a4f1]([Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]
-
GC Troubleshooting Guide. Phenova. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]
-
struggling to dry sticky compounds – any advice? Reddit. [Link]
-
Benzamide, 3-(trifluoromethyl)-N-decyl-. NIST WebBook. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. tapi.com [tapi.com]
- 10. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 11. who.int [who.int]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. ijmsdr.org [ijmsdr.org]
- 15. ijpbr.in [ijpbr.in]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Executive Summary & Strategy Selection
The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide presents a classic medicinal chemistry challenge: forming an amide bond with an electron-deficient aniline . The trifluoromethyl (
To optimize yield, you must select the correct synthetic strategy based on your starting materials.
Strategic Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway. Route A is more atom-economical but requires careful activation. Route B is longer but avoids handling the sensitive terminal alkyne during the amide coupling.
Protocol A: Direct Amide Coupling (Recommended)
Context: This route uses 3-ethynylbenzoic acid . The primary failure mode here is the poor nucleophilicity of 3-(trifluoromethyl)aniline.
Optimized Protocol: HATU-Mediated Coupling
We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt because the aza-benzotriazole moiety (HOAt) is a more effective leaving group, accelerating the reaction with deactivated anilines [1].
Reagents:
-
3-Ethynylbenzoic acid (1.0 equiv)
-
3-(Trifluoromethyl)aniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-ethynylbenzoic acid in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Activation: Add HATU in one portion. The solution should turn slightly yellow.[1] Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.
-
Checkpoint: Do not add the aniline immediately. Allow the activated ester to form completely.
-
-
Coupling: Add 3-(trifluoromethyl)aniline.
-
Reaction: Stir at 50°C for 12–24 hours.
-
Note: While many HATU couplings work at RT, the electron-withdrawing
group often requires thermal energy to drive the reaction to completion.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
1N HCl (x2) – Critical to remove unreacted aniline.
-
Sat.
(x2) – Removes unreacted acid/HATU byproducts. -
Brine.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Aniline is too unreactive.[2] | Switch to Acid Chloride: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM, then react with aniline/pyridine. Warning: Ensure acid chloride formation is done at 0°C to protect the alkyne. |
| Black Tar Formation | Alkyne polymerization. | Exclude Oxygen: Ensure rigorous degassing. Add a radical scavenger like BHT (cat.) if heating >50°C. |
| Product Co-elutes with Aniline | Incomplete washing. | Acid Wash: The starting aniline is weakly basic but will protonate in 1N HCl. Ensure the aqueous layer is acidic (pH < 2) during workup. |
Protocol B: The Sonogashira Route (Alternative)
Context: Use this if you cannot source 3-ethynylbenzoic acid or if the alkyne degrades during direct coupling. You start with 3-iodobenzoic acid , couple the amide, and then install the alkyne.
Step 1: Amide Coupling
Follow the HATU protocol in Section 2 , substituting 3-iodobenzoic acid. Yields are typically higher (85-95%) because the iodine atom is less prone to side reactions than the ethynyl group.
Step 2: Sonogashira Coupling
Reagents:
-
3-Iodo-N-(3-(trifluoromethyl)phenyl)benzamide (1.0 equiv)
-
Trimethylsilylacetylene (TMS-acetylene) (1.5 equiv)
- (0.05 equiv)
-
CuI (0.02 equiv)
- (Triethylamine) (Solvent/Base)
Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The Copper(I) co-catalyst activates the terminal alkyne via a copper-acetylide intermediate, which transmetallates to the Palladium center [2].[4]
Figure 2: Simplified catalytic cycle highlighting the critical Transmetallation step where Copper is required.
Troubleshooting Guide: Route B
| Symptom | Probable Cause | Corrective Action |
| Glaser Coupling (Di-alkyne formation) | Presence of Oxygen. | Degas Solvents: Sparge |
| Reaction Stalls | Catalyst Poisoning. | Fresh Reagents: |
| Incomplete TMS Removal | Weak Base. | Deprotection: Use |
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS for the amide coupling?
A: It is not recommended. The
Q: My product is turning dark brown upon storage. Why? A: Terminal alkynes can be unstable. Ensure the product is stored at -20°C under an inert atmosphere. Trace copper residues from a Sonogashira reaction can also catalyze decomposition. Wash the organic layer with aqueous EDTA or Ammonium Hydroxide during workup to scavenge residual copper.
Q: How do I verify the structure? A:
-
1H NMR: Look for the alkyne proton singlet (
ppm). -
IR Spectroscopy: A sharp peak at
confirms the bond. -
19F NMR: A singlet around
ppm confirms the group.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link
Sources
HPLC and column chromatography purification of "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide"
[1]
Welcome to the Advanced Purification Support Center. Ticket ID: AP-ETH-CF3-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary & Molecule Profile
You are attempting to purify 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide . This molecule represents a classic "kinase inhibitor scaffold" (structurally related to the "linker" region of Ponatinib).
-
Physicochemical Profile:
-
Lipophilicity: High (driven by the
group and biphenyl core).[1] Expect a LogP .[1] -
Solubility: Poor in water/hexane. Good in DMSO, DMF, THF, and Ethyl Acetate.
-
Reactivity Risks: The terminal alkyne (
) is susceptible to oxidative homocoupling (Glaser coupling) or hydration under harsh acidic/metallic conditions.[1] The amide bond is generally stable but prone to peak tailing due to silanol interactions.
-
Module 1: Pre-Purification & Sample Loading
User Issue: "My sample precipitates at the top of the flash column," or "I see a smear instead of a band."
The Science of Solubility
This molecule possesses a "solubility gap." It is too polar for pure hexane but too hydrophobic for aqueous injection. The trifluoromethyl group drives aggregation in non-polar solvents, while the amide hydrogen bonds cause crystallization.
Protocol: Solid Loading (Mandatory for >100 mg)
Do not attempt liquid loading with DCM or DMSO for flash chromatography; this causes "band broadening" and precipitation shock.[1]
-
Dissolution: Dissolve crude material in a minimal amount of THF or Acetone.
-
Adsorption: Add Silica Gel (40-63 µm) or Celite 545 at a ratio of 1:3 (Compound:Solid).[1]
-
Evaporation: Rotovap to complete dryness. The result should be a free-flowing powder.[1]
-
Loading: Pour this powder into a solid load cartridge (or on top of the column bed) and cap with a frit/sand.
Module 2: Flash Column Chromatography (Normal Phase)
User Issue: "I cannot separate the product from the starting aniline or benzoic acid."
Methodology
The
| Parameter | Recommendation | Rationale |
| Stationary Phase | Spherical Silica (20-40 µm) | Irregular silica may cause irreversible adsorption of the alkyne.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar base.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |
| Gradient | 0% to 40% B over 15 CV | Product typically elutes between 15-25% EtOAc.[1] |
| Additives | None (Avoid Amines) | Critical: Do not use Triethylamine (TEA).[1] Basic conditions can deprotonate the terminal alkyne, leading to side reactions or streaking. |
Troubleshooting: "The Ghost Peak"
If you see a new impurity forming during purification (often running just below the product), it is likely the Glaser Coupling product (dimer).
-
Cause: Trace copper trapped in the crude (if synthesized via Sonogashira) reacting with oxygen on the silica surface.
-
Fix: Add a metal scavenger (e.g., QuadraSil® MP) to the crude solution before solid loading.
Module 3: Preparative HPLC (Reverse Phase)
User Issue: "The peak shape is asymmetrical (tailing)," or "I have a close-eluting impurity."
Methodology
Reverse phase is the "polishing" step. The hydrophobic
Protocol: The "TFA Shield"
Amides interact with free silanols on silica-based C18 columns, causing tailing. You must suppress this ionization.
-
Column: C18 (End-capped), 5 µm, 100 Å (e.g., Waters XBridge or Phenomenex Gemini).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[1][2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA .[1][2]
-
Note: Formic acid is acceptable for MS, but TFA provides sharper peaks for benzamides.
-
-
Gradient:
-
Hold 50% B for 1 min.
-
50%
90% B over 15 mins. -
Reasoning: The compound is very hydrophobic. Starting at 5% B wastes solvent.
-
Visual Workflow: HPLC Method Development
Caption: Decision matrix for optimizing HPLC separation of hydrophobic benzamides.
Module 4: FAQ & Troubleshooting Guide
Q1: I see two peaks with the same Mass (LC-MS). What are they?
Answer: This is likely a Regioisomer issue.
-
Context: If you synthesized this via amide coupling, did you use a meta-substituted aniline? If the starting material contained trace para-isomer, you will form the para-trifluoromethyl analog.[1]
-
Solution: C18 often fails to separate positional isomers (Meta vs. Para). Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1][3] The
interactions between the column and the benzamide rings will discriminate based on the steric position of the group [1].
Q2: The compound turns yellow on the column.
Answer: This indicates oxidation or polymerization of the alkyne.
-
Cause: Light sensitivity or basic alumina/silica.
-
Solution: Wrap the column in aluminum foil. Ensure solvents are degassed. Use neutral silica.
Q3: Recovery is low after lyophilization.
Answer: The compound is likely subliming or "bumping."
-
Cause: While the molecular weight is moderate (~303 g/mol ), the high lipophilicity allows it to fly under high vacuum if the condenser isn't cold enough.
-
Solution: Do not use high vacuum (< 0.1 mbar) for extended periods if the sample is small.[1] Dissolve in t-Butanol/Water (4:1) before freezing to form a stable cake.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter 7: Method Development for Reverse Phase). [1]
-
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl/PFP columns for positional isomers).
-
Biotage. (2023).[1][5] Strategies to reduce impurities in benzamide synthesis and purification.
-
BenchChem. (2025).[1][6] HPLC Purification Protocol for Benzamide Derivatives.
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide before handling, as trifluoromethyl anilines can be toxic.[1]
Sources
- 1. 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide | C21H14F3N3O | CID 163409957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
Preventing degradation of "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" during storage
A Guide to Ensuring Compound Stability During Storage and Handling
Welcome to the technical support center for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you maintain the integrity of your sample, ensuring the reproducibility and success of your experiments.
Part 1: Understanding the Molecule's Stability Profile
To effectively prevent degradation, we must first understand the molecule's inherent chemical vulnerabilities. The structure of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide contains specific functional groups that are susceptible to degradation under common laboratory conditions.
Q1: What are the primary reactive sites on this molecule that I should be concerned about?
The two main points of vulnerability in the structure are the terminal ethynyl (alkyne) group and the amide linkage .
-
Terminal Alkyne (-C≡CH): This is the most significant site of potential degradation. The carbon-carbon triple bond is electron-rich and can participate in various reactions. The terminal hydrogen is weakly acidic, making it susceptible to deprotonation and subsequent reactions.[1][2] Terminal alkynes are particularly prone to oxidative coupling, polymerization, and hydration, especially in the presence of trace metal impurities, oxygen, light, or moisture.[3]
-
Amide Bond (-CONH-): Amide bonds are generally robust but can undergo hydrolysis to the corresponding carboxylic acid and amine. This process is typically slow but can be accelerated by strong acidic or basic conditions, elevated temperatures, or the presence of moisture over long storage periods.[4]
The trifluoromethyl (-CF3) group and the aromatic rings are comparatively stable under typical storage conditions.
Caption: Key reactive sites on 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Part 2: Recommended Storage and Handling Protocols
Proper storage is not merely about temperature; it's about creating a comprehensive, controlled environment that minimizes exposure to all potential degradation triggers.
Q2: What are the ideal conditions for short-term and long-term storage of this compound?
Based on the molecule's vulnerabilities, a multi-faceted approach is required. The following conditions are recommended to maximize shelf-life.
| Parameter | Short-Term Storage (≤ 2 weeks) | Long-Term Storage (> 2 weeks) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen) | Reduces the kinetic rate of all potential degradation reactions. Some vendors recommend cold-chain transport for similar compounds.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the alkyne group. An inert atmosphere is crucial for handling any air-sensitive material.[6][7][8] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial, stored in a dark box) | Minimizes the risk of light-induced polymerization or other photochemical decomposition.[6][9] |
| Moisture | Tightly Sealed Container | Hermetically Sealed Container (e.g., flame-sealed ampoule or Sure/Seal™ bottle) | Prevents both amide hydrolysis and alkyne hydration. It is critical to prevent atmospheric moisture condensation on cold vials before opening.[10] |
Q3: I just received a new bottle of the compound. What is the best practice for handling and aliquoting it for daily use?
Never work with the bulk container directly for your experiments. The repeated opening and closing of the main stock bottle is the most common source of degradation. The best practice is to aliquot the compound into smaller, single-use quantities upon arrival.
Protocol: Aliquoting Solid 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
This protocol should be performed using established air-free techniques, preferably inside a glovebox with low oxygen and moisture levels (<1 ppm is ideal).[7]
-
Preparation: Transfer the sealed bulk container, pre-labeled amber glass vials with PTFE-lined caps, a spatula, and a balance into a glovebox antechamber. Allow sufficient time for the atmosphere to be purged with inert gas.
-
Equilibration: Allow the bulk container to equilibrate to the glovebox's ambient temperature before opening to prevent moisture condensation.
-
Aliquoting: Carefully open the bulk container inside the glovebox. Weigh the desired amount of the solid into each pre-labeled vial. Work efficiently to minimize the time the bulk container is open.
-
Inert Gas Backfill: Before sealing each aliquot vial, ensure it is filled with the glovebox's inert atmosphere.
-
Sealing: Tightly cap each vial. For enhanced protection, you can wrap the cap-vial interface with Parafilm®.
-
Storage: Remove the aliquots from the glovebox via the antechamber. Immediately place them in a labeled secondary container (e.g., a freezer box) and transfer to the recommended long-term storage condition (-20°C or below).
-
Record Keeping: Log the date of aliquoting and the number of vials created in your laboratory notebook.
Caption: Recommended workflow for aliquoting air- and moisture-sensitive compounds.
Part 3: Troubleshooting Degradation
Even with the best practices, issues can arise. This section addresses common observations that may indicate compound degradation.
Frequently Asked Questions (FAQs)
-
Q: My solid compound, which was originally a white powder, has developed a yellow or brownish tint. What does this mean?
-
A: A color change is often a visual indicator of degradation, most commonly due to oxidation or polymerization of the alkyne group. You should immediately verify the purity of the material using an analytical technique like HPLC or NMR before proceeding with any experiments. Discard the material if significant degradation is confirmed.
-
-
Q: My HPLC analysis of a freshly prepared sample solution shows the main peak, but also several new, smaller peaks that weren't there before. What's happening?
-
A: This is a classic sign of degradation. The new peaks represent degradation products.
-
Possible Cause A: The solid used to make the solution was already degraded. Always test your starting material.
-
Possible Cause B: The compound is degrading in the dissolution solvent or on the HPLC column itself.[11] Ensure your solvent is anhydrous and free of acidic/basic contaminants. Prepare samples fresh and analyze them immediately.[11]
-
Action: Run a control using a freshly opened, pristine aliquot. If the issue persists, consider developing a faster analytical method or using an aprotic diluent.[11]
-
-
-
Q: I'm seeing poor reproducibility in my bioassays. Could the stability of this compound be the cause?
-
A: Absolutely. If the compound degrades, its effective concentration decreases, leading to inconsistent results. Degradation products could also have unintended biological activity or inhibitory effects, further confounding your data. It is critical to use a compound of confirmed high purity for every experiment. Implement a routine QC check (e.g., a quick HPLC purity test) on your compound stock, especially before starting a large or critical study.
-
Part 4: Analytical Quality Control
Trust but verify. A robust experimental workflow includes methods to confirm the integrity of your reagents.
Q4: How can I quickly and reliably check the purity of my 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide sample?
A stability-indicating HPLC method is the gold standard for purity assessment.[4][11] This type of method is capable of separating the intact parent compound from all potential degradation products.
Example Protocol: Stability-Indicating RP-HPLC Method
This is a general starting point; method optimization may be required for your specific system and to resolve all potential degradants.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or DAD/PDA to check for peak purity) |
| Sample Prep | Dissolve a small amount of compound in Acetonitrile to a concentration of ~1 mg/mL. Analyze immediately. |
Data Interpretation:
-
Pristine Sample: A single, sharp peak at the expected retention time.
-
Degraded Sample: A decrease in the area of the main peak and the appearance of new peaks, typically at different retention times.
NMR Spectroscopy as a Confirmatory Tool: ¹H NMR spectroscopy is also highly effective. The signal for the terminal alkyne proton (-C≡C-H ) is highly diagnostic. Its disappearance or diminished integration relative to other protons on the molecule is a clear indicator of degradation at that site.
References
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley. (Note: While the full text is not directly available from the search, its mention in reference[8] establishes it as a foundational text in this area.)
-
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163409957, 3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
- Chen, S., et al. (2022). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. Chemosphere.
-
Slevin, M. K., et al. (2014). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Retrieved from [Link]
-
CK-12 Foundation. (2026, February 2). Physical and Chemical Properties of Alkynes. Retrieved from [Link]
- Liu, Z. Y., et al. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Analytical and Bioanalytical Chemistry.
-
MDPI. (2022, March 8). Small Molecule Induced FLT3 Degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. Retrieved from [Link]
- Lin, Y. C., et al. (2018). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry.
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
Abdel-Lateef, M. A., et al. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Retrieved from [Link]
-
Basant, S., et al. (2021). Autophagic degradation of IRF3 induced by the small-molecule auranofin inhibits its transcriptional and proapoptotic activities. PMC. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2990242-53-8|N-Ethyl-3-ethynyl-5-(trifluoromethyl)benzamide|BLD Pharm [bldpharm.com]
- 6. ossila.com [ossila.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome cell permeability challenges and accelerate your research.
Introduction: Understanding the Permeability Puzzle
The 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide scaffold is a promising starting point for developing targeted therapies. However, like many small molecules, achieving optimal cell permeability can be a significant hurdle. This guide will walk you through diagnosing permeability issues and implementing strategies to enhance the cellular uptake of your compounds.
The trifluoromethyl (-CF3) group, a common feature in this series, is a double-edged sword. While it can enhance metabolic stability and target binding, its impact on permeability is complex.[1][2] The strong electron-withdrawing nature and lipophilicity of the -CF3 group can influence a molecule's ability to cross the cell membrane.[3][4]
Part 1: Troubleshooting Guide
This section is designed to help you identify and solve specific experimental issues related to the cell permeability of your benzamide derivatives.
Issue 1: Low Intracellular Concentration of Your Compound
Question: My initial screens show low intracellular concentrations of my 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide derivative. What are the likely causes and how can I investigate this?
Answer:
Low intracellular accumulation is a classic sign of poor cell permeability. Several factors could be at play, and a systematic approach is needed to pinpoint the cause.
Possible Causes & Troubleshooting Workflow:
-
Poor Passive Permeability: The intrinsic physicochemical properties of your compound may hinder its ability to diffuse across the lipid bilayer of the cell membrane.
-
Troubleshooting Step: The first step is to assess the compound's passive permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) .[5][6] This cell-free assay isolates passive diffusion from other transport mechanisms.[7] A low PAMPA permeability value suggests that the compound's inherent properties are a major barrier.
-
-
Active Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[8]
-
Troubleshooting Step: To investigate active efflux, a bidirectional Caco-2 permeability assay is the gold standard.[9][10] This assay measures the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of Caco-2 cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9]
-
-
Poor Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer, leading to an artificially low concentration available for permeation.
-
Troubleshooting Step: Assess the solubility of your compound in the assay buffer. If solubility is low, consider using co-solvents or other formulation strategies to improve it.[9]
-
Experimental Workflow for Diagnosing Poor Permeability:
Caption: Diagnostic workflow for poor cell permeability.
Issue 2: High Efflux Ratio Observed in Caco-2 Assay
Question: My bidirectional Caco-2 assay results show a high efflux ratio for my benzamide derivative. How can I confirm which efflux transporter is responsible and what are the strategies to overcome this?
Answer:
A high efflux ratio strongly suggests that your compound is being actively removed from the cells. Identifying the specific transporter(s) involved is crucial for designing effective countermeasures.
Identifying the Efflux Transporter:
-
Co-incubation with Transporter Inhibitors: Perform the Caco-2 assay with your compound in the presence of known inhibitors of common efflux transporters. A significant reduction in the efflux ratio in the presence of a specific inhibitor points to the involvement of that transporter.
| Transporter | Known Inhibitor |
| P-glycoprotein (P-gp/MDR1) | Verapamil, Elacridar |
| Breast Cancer Resistance Protein (BCRP) | Ko143 |
| Multidrug Resistance-Associated Proteins (MRPs) | Probenecid |
Strategies to Mitigate Efflux:
-
Structural Modification (SAR Studies): Systematically modify the structure of your compound to reduce its affinity for the identified efflux transporter. This could involve altering steric hindrance, hydrogen bonding potential, or overall lipophilicity.
-
Prodrug Approach: Mask the functional groups recognized by the efflux transporter with a promoiety that is cleaved intracellularly to release the active compound.[11] For example, an ester prodrug can mask a carboxylic acid.[9]
-
Co-administration with an Efflux Inhibitor: While less ideal for a final drug product, this can be a useful strategy in preclinical studies to understand the compound's full potential if efflux can be overcome.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my compound series?
A1: A tiered approach is most efficient. Start with a high-throughput PAMPA screen to rank your compounds based on passive permeability.[5][7] This will help you prioritize which compounds to advance to a more resource-intensive Caco-2 assay for a more complete picture of permeability, including active transport.[10][12]
Q2: My compound has a high molecular weight. Will this always result in poor permeability?
A2: Not necessarily. While high molecular weight can be a liability, other factors like conformational flexibility and the ability to form intramolecular hydrogen bonds can sometimes overcome this.[13] Some successful drugs exist "beyond the Rule of 5," but careful optimization of other properties is critical.[14]
Q3: How does the trifluoromethyl group on my benzamide derivative affect its permeability?
A3: The trifluoromethyl (-CF3) group generally increases lipophilicity, which can enhance membrane permeability.[1][2] It can also improve metabolic stability.[2] However, its strong electron-withdrawing nature can also impact a molecule's interactions with membrane transporters. The overall effect on permeability will depend on the specific molecular context.[3]
Q4: What are some general medicinal chemistry strategies to improve the permeability of my benzamide derivatives?
A4: Several strategies can be employed:
-
Optimize Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity. Very high lipophilicity can lead to poor aqueous solubility and increased non-specific binding.
-
Reduce Polar Surface Area (PSA): High PSA is often correlated with poor permeability. Consider modifications that reduce the number of exposed polar atoms.
-
Introduce Intramolecular Hydrogen Bonds: This can shield polar groups, effectively reducing the compound's polarity and improving its ability to cross the cell membrane.[9][13]
-
Amide-to-Ester Substitution: Replacing an amide with an ester can reduce hydrogen bond donor count and potentially improve permeability, but be mindful of potential hydrolysis by intracellular esterases.[15][16]
Q5: Are there any formulation-based approaches to improve the apparent permeability of my compound for in vitro studies?
A5: Yes, for preclinical studies, formulation strategies can be very effective:
-
Use of Co-solvents: Solubilizing agents like DMSO can improve the concentration of your compound in the donor well.
-
Lipid-based Nanocarriers: Encapsulating your compound in liposomes or other nanoparticles can facilitate cellular uptake.[17]
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., pION Inc.)
-
Donor and acceptor buffers (pH adjusted as needed)
-
Test compound stock solution
-
Plate reader for UV-Vis absorbance
Procedure:
-
Prepare the PAMPA plate by adding the lipid membrane solution to the filter of the donor plate and allowing it to impregnate.
-
Add the acceptor buffer to the acceptor plate.
-
Prepare the donor solution by diluting the test compound stock in the donor buffer.
-
Add the donor solution to the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine both passive and active transport of a compound across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound stock solution
-
LC-MS/MS for compound quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and analyze the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both A-B and B-A directions and determine the efflux ratio.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- Permeability and Transporters - Admescope.
- Technical Support Center: Addressing Permeability Issues with SMYD3 Inhibitors - Benchchem.
- Trifluoromethyl group – Knowledge and References - Taylor & Francis.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - Ingenta Connect.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
- Caco-2 cell permeability assays to measure drug absorption - ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Caco-2 Permeability Assay - Evotec.
- A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC.
- Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - ACS Publications.
- Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem.
- Chemical structure - biological activity relationship in the group of benzamide compounds II.
- Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - MDPI.
- Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - Discovery Research Portal - University of Dundee.
- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed.
- structural and conformational determinants of macrocycle cell permeability - Monash University.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - NIH.
- (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate.
- 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed.
- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. admescope.com [admescope.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.monash.edu [research.monash.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" and other T315I inhibitors.
A Senior Application Scientist's Guide to "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" and its Contemporaries in the Fight Against Drug-Resistant CML
Introduction: The Clinical Challenge of the T315I "Gatekeeper" Mutation in CML
Chronic Myeloid Leukemia (CML) treatment was revolutionized by the advent of tyrosine kinase inhibitors (TKIs), which target the constitutively active BCR-ABL fusion oncoprotein.[1] However, the emergence of resistance, particularly through point mutations in the ABL kinase domain, remains a significant clinical hurdle.[1] Among these, the T315I mutation, often dubbed the "gatekeeper" mutation, is notoriously problematic.[2] This single amino acid substitution from threonine to a bulkier isoleucine at position 315 sterically hinders the binding of first and second-generation TKIs, rendering them ineffective and often leading to poor patient outcomes.[1][2] This guide provides a comparative analysis of several key inhibitors developed to overcome this challenge, with a focus on "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide," a compound representative of the chemical scaffold that led to the development of the potent pan-BCR-ABL inhibitor, Ponatinib. We will delve into its performance alongside other T315I-active agents—Ponatinib, Olverembatinib, and the allosteric inhibitor Asciminib—supported by experimental data and detailed protocols for their evaluation.
ATP-Binding Site Inhibitors Targeting the T315I Mutant
The primary strategy to overcome T315I-mediated resistance has been the development of small molecules that can bind to the ATP-pocket of the ABL kinase domain despite the presence of the bulky isoleucine residue.
"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" and the Genesis of Pan-BCR-ABL Inhibition
The compound "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" is a key structural motif found in a class of potent, orally active pan-inhibitors of BCR-ABL.[3] The design of these inhibitors was a landmark in medicinal chemistry, specifically engineered to circumvent the steric hindrance imposed by the I315 residue. A crucial feature of this chemical series is the carbon-carbon triple bond (ethynyl linker), which provides a rigid, linear connector that can "skirt" the bulky isoleucine side chain and access deeper regions of the ATP-binding pocket.[3] This design allows for potent inhibition of not only the T315I mutant but also a wide array of other BCR-ABL mutations, as well as the native (wild-type) enzyme.
Ponatinib: The First-in-Class Pan-BCR-ABL T315I Inhibitor
Ponatinib (AP24534) is the archetypal inhibitor from this structural class and the first TKI to demonstrate potent activity against the T315I mutation.[2][4] Its ability to inhibit both wild-type and mutant BCR-ABL kinases with IC50 values in the low nanomolar range established it as a critical therapeutic option for patients with T315I-positive CML.[2] Clinical trials have confirmed its efficacy in heavily pretreated CML patients, achieving deep and durable responses.[5] However, its use is associated with a risk of arterial occlusive events, necessitating careful patient selection and management.[5][6]
Olverembatinib (HQP1351): A Next-Generation ATP-Site Inhibitor
Olverembatinib is a novel, third-generation BCR-ABL TKI that has also shown significant promise in treating TKI-resistant CML, including cases with the T315I mutation.[7] It is a potent inhibitor of both wild-type and mutant BCR-ABL1, with reported IC50 values in the sub-nanomolar to low nanomolar range.[7] Clinical studies have demonstrated its efficacy and tolerability in patients with TKI-resistant CML-CP (chronic phase) and CML-AP (accelerated phase), particularly those harboring the T315I mutation.[8] Long-term follow-up data have continued to show durable responses.[8]
Allosteric Inhibition: A Paradigm Shift with Asciminib
In contrast to the ATP-competitive inhibitors, Asciminib represents a novel class of TKI that works through an allosteric mechanism. It specifically targets the ABL myristoyl pocket (STAMP), a site distinct from the ATP-binding site.[9] This unique mechanism of action means that Asciminib's efficacy is not compromised by mutations within the ATP-binding domain, including T315I.[10] By binding to the myristoyl pocket, Asciminib induces a conformational change in the kinase that locks it in an inactive state.[9] Clinical data have shown its effectiveness in heavily pretreated CML patients, including those with the T315I mutation.[10][11]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, quantitative comparison, the following tables summarize the in vitro potency and clinical efficacy of the discussed inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50, nM)
| Inhibitor | Wild-Type BCR-ABL (nM) | T315I BCR-ABL (nM) |
| Ponatinib | 0.37 | 2.0 |
| Olverembatinib | ~0.5 | ~0.5 |
| Asciminib | 2.6 (radiometric) / 0.5 (mobility shift) | 5-10 fold higher than WT |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published studies for comparative purposes.[2][7][9]
Table 2: Clinical Efficacy in T315I-Positive CML (Chronic Phase)
| Inhibitor | Trial/Study | Patient Population | Key Efficacy Endpoint | Result |
| Ponatinib | PACE | Resistant/Intolerant CML-CP with T315I | Major Cytogenetic Response (MCyR) | 60% of evaluable patients |
| Olverembatinib | Phase 2 (HQP1351CC201) | TKI-resistant CML-CP with T315I | 3-year MCyR | 80% |
| Asciminib | Phase 1 (X2101) | Heavily pretreated CML-CP with T315I | Major Molecular Response (MMR) | 36.7% (at 200mg dose) |
This table provides a snapshot of clinical efficacy. Direct comparison between trials should be done with caution due to differences in study design and patient populations.[5][8][11]
Experimental Corner: Protocols and Methodologies for Inhibitor Evaluation
As a Senior Application Scientist, it is crucial to not only understand the data but also the experimental methodologies that generate it. Here, we provide detailed, step-by-step protocols for key assays used in the evaluation of T315I inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly generated ATP through a luciferase reaction.[12][13]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor (e.g., "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide") in a suitable buffer (e.g., kinase buffer with ≤1% DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of recombinant BCR-ABL (Wild-Type or T315I mutant) enzyme.
-
2 µL of substrate/ATP mix (containing a suitable peptide substrate like ABLtide and ATP).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
The use of a 384-well plate allows for high-throughput screening of multiple compounds and concentrations.
-
The 1-hour kinase reaction incubation is typically sufficient to achieve a linear reaction rate.
-
The two-step addition of ADP-Glo™ and Kinase Detection reagents ensures that only the ADP produced by the kinase reaction is measured, increasing the signal-to-noise ratio.[13]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Proliferation/Viability Assay (Ba/F3 Cells)
The Ba/F3 murine pro-B cell line is dependent on interleukin-3 (IL-3) for survival and proliferation.[14] When stably transfected with the BCR-ABL gene, these cells become IL-3 independent, as their growth is now driven by the BCR-ABL kinase.[14] This provides a robust system to assess the efficacy of BCR-ABL inhibitors.
Step-by-Step Protocol:
-
Cell Culture: Culture Ba/F3 cells expressing either wild-type BCR-ABL or T315I BCR-ABL in appropriate media without IL-3.
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Causality Behind Experimental Choices:
-
The use of IL-3 independent Ba/F3-BCR-ABL cells ensures that any observed anti-proliferative effect is due to the inhibition of BCR-ABL kinase activity.[15]
-
A 48-72 hour incubation period allows for multiple cell doublings, providing a sufficient window to observe significant differences in proliferation.
-
Viability reagents like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active (viable) cells.
Western Blotting for Downstream Signaling
To confirm that the inhibitor is acting on its intended target within the cell, Western blotting can be used to assess the phosphorylation status of downstream substrates of BCR-ABL, such as CrkL (Crk-like protein).
Step-by-Step Protocol:
-
Cell Treatment: Treat Ba/F3-BCR-ABL cells with varying concentrations of the inhibitor for a short period (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL). As a loading control, a separate membrane or the same membrane after stripping can be incubated with an antibody for total CrkL or a housekeeping protein like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in p-CrkL levels relative to the total protein and vehicle control.
Causality Behind Experimental Choices:
-
A short treatment time is used to observe the direct effects on signaling pathways before secondary effects like apoptosis occur.
-
Phosphatase inhibitors in the lysis buffer are critical to preserve the phosphorylation state of the proteins.
-
Using a loading control ensures that any observed decrease in p-CrkL is due to inhibition of phosphorylation and not due to unequal protein loading.
Caption: BCR-ABL signaling and mechanisms of T315I inhibitor action.
Conclusion and Future Perspectives
The development of inhibitors active against the T315I mutation has been a triumph of rational drug design and has provided crucial therapeutic options for patients with resistant CML. Compounds based on the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold, such as Ponatinib and Olverembatinib, have demonstrated that potent, ATP-competitive inhibition of the T315I mutant is achievable. Concurrently, the advent of allosteric inhibitors like Asciminib has opened up an entirely new therapeutic avenue, offering a distinct mechanism of action that circumvents resistance at the ATP-binding site.
The choice between these agents in a clinical setting will depend on a variety of factors, including the patient's mutational status, prior treatment history, and comorbidity profile, particularly concerning the cardiovascular risks associated with some ATP-site inhibitors. The future of CML therapy for patients with the T315I mutation may lie in the strategic sequencing of these agents or potentially in combination therapies that could further enhance efficacy and mitigate the development of new resistance mechanisms. As our understanding of the molecular intricacies of BCR-ABL signaling and resistance continues to evolve, so too will our arsenal of targeted therapies to combat this challenging disease.
References
-
Ascentage Pharma. (2025, November 3). Ascentage Pharma to Present Data from Multiple Studies of Olverembatinib, Including the First Dataset from POLARIS-1 Study, at ASH 2025. Retrieved from [Link]
-
GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols. YouTube. Retrieved from [Link]
-
Jiang, Q., et al. (2022). Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial. Journal of Hematology & Oncology, 15(1), 113. Retrieved from [Link]
-
Stegelmann, F., et al. (2026, January 15). Ponatinib for CML patients in routine clinical practice: the PONDEROSA study. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]
-
Réa, D., et al. (2025, April 9). Asciminib monotherapy in patients with chronic myeloid leukemia in chronic phase without BCR::ABL1 T315I treated with at least 2 prior TKIs: Phase 1 final results. Leukemia. Retrieved from [Link]
-
García-Gutiérrez, V., et al. (2024, October 29). Clinical Pharmacology of Asciminib: A Review. Clinical Pharmacokinetics. Retrieved from [Link]
-
Pemmaraju, N., et al. (2015). Resistant mutations in CML and Ph+ALL – role of ponatinib. Therapeutic Advances in Hematology, 6(5), 225-237. Retrieved from [Link]
-
El-Serafi, I., et al. (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Ascentage Pharma. (2022, October 9). Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug's Best-in-Class Potential. Retrieved from [Link]
-
Zhou, T., et al. (2011). Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl. ACS Medicinal Chemistry Letters, 2(4), 303-306. Retrieved from [Link]
-
ASH Publications. (2023, November 2). Real-World Effectiveness of Asciminib in Patients with Chronic Myeloid Leukemia (CML) Harboring the T315I Mutation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Mean. Retrieved from [Link]
-
Jabbour, E., et al. (2022, December 10). Olverembatinib Benefit Holds Up in BCR-ABL1 T315I-Mutant, TKI-Resistant CML. OncLive. Retrieved from [Link]
-
CML Advocates Network. (2019, October 2). ASH 2018: Asciminib (ABL001) early-phase data of CML patients with T315I mutation. Retrieved from [Link]
-
Eide, C. A., et al. (2025, April 10). Synergistic effect of asciminib with reduced doses of ponatinib in human Ph + myeloid leukemia with the T315M mutation. Cancer Science. Retrieved from [Link]
-
Shah, N. P. (2017, February 15). Ponatinib, a Tyrosine Kinase Inhibitor, Active in Patients with Relapsed or Refractory Chronic Myeloid Leukemia and BCR-ABL T315I Mutation. American Health & Drug Benefits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ba/F3 transformation assays. Retrieved from [Link]
-
Wölfler, A., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(6), 6983–6996. Retrieved from [Link]
-
Deininger, M. W. (2021, December 12). Ponatinib Shows Clinical Activity in T315I-Mutated CP-CML. Targeted Oncology. Retrieved from [Link]
-
Bonifacio, M., et al. (2019, October 7). Ponatinib in the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Leukemia: Recommendations of a German Expert Consensus Panel with Focus on Cardiovascular Management. Acta Haematologica. Retrieved from [Link]
-
ResearchGate. (n.d.). IC eff 50 (ie IC eff 50 relative to native Bcr-Abl IC eff 50 ) for selected mutations towards an asciminib + ATP-pocket TKI combination. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Alkynyl Inhibitors of T315I Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ponatinib for CML patients in routine clinical practice: the PONDEROSA study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib in the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Leukemia: Recommendations of a German Expert Consensus Panel with Focus on Cardiovascular Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ASH 2018: Asciminib (ABL001) early-phase data of CML patients with T315I mutation - CML Advocates Network [cmladvocates.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 15. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide (Bafetinib) vs. Second-Generation TKIs
Introduction: The Evolving Landscape of CML Treatment and the Need for Rigorous Benchmarking
The advent of tyrosine kinase inhibitors (TKIs) has fundamentally transformed the prognosis for patients with Chronic Myeloid Leukemia (CML), a disease characterized by the BCR-ABL1 fusion oncoprotein.[1][2][3] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and resistance to apoptosis, making it a critical therapeutic target.[1][2][3][4] While the first-generation TKI, imatinib, set a new standard of care, the emergence of resistance, often due to point mutations in the ABL kinase domain, necessitated the development of more potent, second-generation inhibitors.[5][6][7]
This guide focuses on 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide , also known as Bafetinib (INNO-406) , a dual Bcr-Abl and Lyn kinase inhibitor.[5][8][9] As a potential therapeutic agent, its preclinical and clinical value must be rigorously assessed against the established second-generation TKIs: Dasatinib , Nilotinib , and Bosutinib . This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison. We will delve into the mechanistic distinctions between these inhibitors, provide detailed protocols for essential benchmarking assays, and offer insights into data interpretation, thereby enabling a thorough evaluation of Bafetinib's therapeutic potential.
Comparative Profiles of Investigated Tyrosine Kinase Inhibitors
A foundational understanding of each TKI's target profile is crucial for designing and interpreting benchmarking studies. While all primarily target the Bcr-Abl kinase, their secondary target profiles and potency can vary significantly, influencing both efficacy and potential off-target effects.
-
Bafetinib (INNO-406): An orally active dual inhibitor of Bcr-Abl and the Src-family kinase Lyn.[5][8][9][10] It was designed to overcome imatinib resistance and has demonstrated greater potency against wild-type Bcr-Abl in preclinical models.[7][9] Its dual inhibitory action may offer advantages in cases where Lyn kinase is upregulated.[5][6]
-
Dasatinib (Sprycel®): A potent, multi-targeted kinase inhibitor that targets not only Bcr-Abl but also the Src family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[11][12][13] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which may contribute to its efficacy against some imatinib-resistant mutations.[11][13]
-
Nilotinib (Tasigna®): A derivative of imatinib, Nilotinib was structurally designed to have a higher binding affinity and selectivity for the Bcr-Abl kinase.[4][14] It is significantly more potent than imatinib and is effective against a number of resistant mutations, though it also inhibits KIT and PDGFR.[15][16][17]
-
Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases.[18][19][20] Its minimal activity against c-Kit and PDGF receptors is a distinguishing feature, potentially leading to a different side-effect profile compared to other TKIs.[19][21]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each TKI against key target kinases. These values provide a quantitative basis for comparing potency.
| Kinase Target | Bafetinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Bosutinib (IC50, nM) |
| Bcr-Abl (native) | 5.8 [5] | <1 [13] | <30 [15] | 1.2 |
| Lyn | 19 [5] | <1 | N/A | 1.1 |
| Src | N/A | 0.8 | N/A | 0.42 |
| c-Kit | Not Inhibited[8] | 12 | ~100 | Minimal Activity [21] |
| PDGFRβ | Not Inhibited[8] | 28 | ~100 | Minimal Activity [21] |
A Multi-Tiered Strategy for Benchmarking TKI Efficacy
To generate a comprehensive and reliable comparison, a multi-tiered experimental approach is essential. This strategy progresses from foundational in vitro biochemical assays to more physiologically relevant cell-based models.
Caption: A multi-tiered workflow for TKI benchmarking.
Tier 1: In Vitro Kinase Inhibition & Selectivity Profiling
Scientific Rationale: The initial step is to determine the direct inhibitory activity of Bafetinib against its purified target kinases (Bcr-Abl, Lyn) and compare its potency (IC50) directly with the second-generation TKIs. Running these assays in parallel under identical conditions is critical to eliminate inter-assay variability. Furthermore, profiling against a broad panel of kinases is essential to understand the selectivity of each compound and predict potential off-target effects.
Experimental Protocol 1: IC50 Determination via In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 value using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).
-
Prepare a 2X solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Prepare serial dilutions of Bafetinib and the comparator TKIs (Dasatinib, Nilotinib, Bosutinib) in DMSO, then dilute further into the kinase buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted TKI solutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
-
Add 10 µL of the 2X kinase/buffer solution to each well to initiate the reaction.
-
Add 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a developing reagent according to the manufacturer's instructions (e.g., a reagent that detects the amount of non-phosphorylated peptide remaining).
-
Read the plate on a suitable microplate reader (e.g., fluorescence intensity).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each TKI concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the TKI concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression analysis software like GraphPad Prism.[22]
-
Tier 2: Cell-Based Efficacy Assessment
Scientific Rationale: While in vitro assays measure direct enzyme inhibition, cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. These assays account for factors like cell membrane permeability, intracellular drug concentrations, and engagement with the target within its native signaling complex.[23] We will use CML cell lines, such as K562 (expressing wild-type Bcr-Abl), to assess the anti-proliferative effects of the TKIs.
Experimental Protocol 2: Cell Proliferation Assay (MTT/WST-1)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25]
-
Cell Seeding:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to maintain logarithmic growth.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a volume of 100 µL.
-
-
TKI Treatment:
-
Prepare serial dilutions of Bafetinib and comparator TKIs in culture media.
-
Add the diluted compounds to the wells. Include a vehicle control (media with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control (defined as 100% viability).
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting and analyzing the data as described in Protocol 1.
-
Tier 3: On-Target Cellular Activity & Downstream Signaling
Scientific Rationale: To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to measure the inhibition of Bcr-Abl kinase activity within the cell. This is achieved by assessing the phosphorylation status of Bcr-Abl itself (autophosphorylation) and its key downstream substrates. CRKL (Crk-like protein) is a well-established, specific substrate of Bcr-Abl, and its phosphorylation level is a reliable pharmacodynamic marker of Bcr-Abl activity in CML cells.[2]
Caption: Simplified BCR-ABL signaling and TKI inhibition point.
Experimental Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol allows for the semi-quantitative analysis of protein phosphorylation.[27]
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates at a density that allows for sufficient protein extraction (e.g., 1-2 x 10^6 cells/mL).
-
Treat the cells with various concentrations of Bafetinib and comparator TKIs (e.g., concentrations around their respective GI50 values) for a short duration (e.g., 2-4 hours).
-
Harvest the cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-Abl (to detect Bcr-Abl autophosphorylation)
-
Phospho-CrkL
-
Total Abl (as a loading control)
-
A housekeeping protein like GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signals to the total protein or housekeeping protein signals to determine the relative inhibition of phosphorylation at each TKI concentration.
-
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for benchmarking Bafetinib against established second-generation TKIs. By integrating biochemical, cell-based, and mechanistic assays, researchers can generate a comprehensive data package to evaluate its relative potency, selectivity, and cellular efficacy. The results from these comparative studies will be instrumental in defining the unique therapeutic profile of Bafetinib and informing its potential role in the clinical management of CML and other related malignancies. A thorough understanding of its performance against current standards of care is the critical first step in the journey of any novel therapeutic agent.
References
- Patsnap Synapse. (2024, July 17).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Nilotinib Hydrochloride?
- Wikipedia. (2024).
- Probes & Drugs. (n.d.). BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N).
- InvivoChem. (n.d.). Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor.
- ChemicalBook. (2024, March 29).
- QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling | GeneGlobe.
- MedChemExpress. (n.d.). Bafetinib (INNO-406) | Lyn/Bcr-Abl Inhibitor.
- O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221.
- Wikipedia. (2024). Nilotinib.
- National Cancer Institute. (n.d.). Definition of bafetinib - NCI Drug Dictionary.
- National Cancer Institute. (n.d.). Definition of bosutinib - NCI Drug Dictionary.
- APExBIO. (n.d.). Bafetinib (INNO-406) - Bcr-Abl/Lyn Tyrosine Kinase Inhibitor.
- MedKoo Biosciences. (n.d.). Bafetinib | INNO-406 | NS-187 | CAS#887650-05-7 | Bcr/Abl inhibitor.
- dos Santos, V. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 934.
- Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction.
- Puttini, M., et al. (2013, March 4). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 9, 117-126.
- Grokipedia. (n.d.). Bafetinib.
- Patsnap Synapse. (2024, June 14).
- Taylor & Francis Online. (2020). Bosutinib – Knowledge and References.
- R Discovery. (n.d.).
- Zhang, H., et al. (2016, May 9). Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters. Scientific Reports, 6, 25694.
- ClinPGx. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics.
- LGC. (2025, December 24).
- MedChemExpress. (2022, April 15). Bafetinib is a Lyn and Bcr-Abl Tyrosine Kinase Inhibitor.
- Oncology News Central. (n.d.). Bosutinib: uses, dosing, warnings, adverse events, interactions.
- Li, Y., et al. (2022, November 30). Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. Frontiers in Pharmacology, 13, 1056381.
- Cancer Research UK. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Determining the IC50 of Lazertinib in Cancer Cell Lines.
- Heinzlmeir, S., et al. (2010, November 18). A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib.
- Bio-protocol. (n.d.).
- ATCC. (n.d.).
- ResearchGate. (2019, August 7).
- Cell Signaling Technology. (n.d.).
- Meso Scale Discovery. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology.
- baseclick. (n.d.).
- Abcam. (n.d.). Western blot protocol.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Jeffrey Magee Lab, Washington University in St. Louis. (n.d.). Western blot protocol.
- Frontiers. (2021). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS.
- PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
- Sigma-Aldrich. (n.d.).
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- ResearchGate. (n.d.).
- AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI)
- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays.
- Bio-Rad Antibodies. (n.d.).
- Reaction Biology. (2024, August 13).
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 5. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 12. Dasatinib - Wikipedia [en.wikipedia.org]
- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 14. Nilotinib: Your Ultimate Guide! [octagonchem.com]
- 15. Nilotinib - Wikipedia [en.wikipedia.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ClinPGx [clinpgx.org]
- 18. Facebook [cancer.gov]
- 19. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is Bosutinib Monohydrate used for? [synapse.patsnap.com]
- 21. oncologynewscentral.com [oncologynewscentral.com]
- 22. researchgate.net [researchgate.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. atcc.org [atcc.org]
- 25. 细胞活力和增殖测定 [sigmaaldrich.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bio-rad.com [bio-rad.com]
"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" vs asciminib: comparing allosteric and ATP-competitive inhibition
Publish Comparison Guide: 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide vs. Asciminib
Topic: Comparative Analysis of Allosteric (Asciminib) vs. ATP-Competitive Type II (Ethynyl-Benzamide) Inhibition in BCR-ABL Signaling.
Executive Summary: The Orthosteric vs. Allosteric Paradigm
This guide provides a technical comparison between Asciminib (ABL001) , the first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, and 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide (hereafter referred to as EB-TFM ), a representative Type II ATP-competitive pharmacophore .
While Asciminib exploits a non-catalytic regulatory site to clamp the kinase in an inactive conformation, EB-TFM utilizes a linear ethynyl linker to access the ATP-binding site, specifically designed to evade the steric hindrance of the T315I "gatekeeper" mutation. This guide outlines the mechanistic divergences, experimental validation protocols, and the rationale for their potential synergistic application in overcoming multi-drug resistant CML (Chronic Myeloid Leukemia).
Compound Profiles & Mechanistic Causality
A. The Reference: Asciminib (Allosteric Inhibitor)
-
Target Site: The ABL1 myristoyl pocket (C-lobe).
-
Mechanism: Mimics the N-terminal myristoyl group of ABL1. By binding to the myristoyl pocket, it induces the assembly of the SH2-SH3 domains onto the kinase domain, "clamping" the enzyme in an autoinhibited, inactive conformation.
-
Kinetic Profile: Non-ATP competitive (or mixed, depending on ATP concentration/conformation).
-
Key Advantage: High selectivity; effective against ATP-site mutations (e.g., T315I) because it binds a completely different site.
B. The Challenger: 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide (EB-TFM)
-
Target Site: The ATP-binding pocket (Orthosteric), specifically the DFG-out conformation (Type II binding).
-
Mechanism:
-
Benzamide Core: Forms hydrogen bonds with the hinge region (Glu316/Met318).
-
Trifluoromethylphenyl Tail: Occupies the hydrophobic allosteric pocket created by the DFG-out flip.
-
3-Ethynyl Linker: The critical structural feature. The rigid, linear carbon-carbon triple bond allows the inhibitor to span the distance between the hinge and the hydrophobic pocket without clashing with the bulky Isoleucine residue in T315I mutants. This is the pharmacophore foundation of Ponatinib .
-
-
Kinetic Profile: ATP-competitive (increases
of ATP). -
Key Advantage: Potent inhibition of T315I via orthosteric binding, distinct from the allosteric route.
Comparative Data Analysis
| Feature | Asciminib | EB-TFM (Type II Core) | Causality/Implication |
| Binding Mode | Allosteric (Myristoyl Pocket) | Orthosteric (ATP Pocket, DFG-out) | Asciminib does not compete with ATP; EB-TFM does. |
| T315I Efficacy | High | High | Asciminib avoids the site entirely; EB-TFM uses the linear ethynyl group to bypass the steric clash. |
| Selectivity | Extremely High (ABL1 specific) | Moderate to High (Kinome dependent) | The myristoyl pocket is unique to ABL; the ATP pocket is conserved across the kinome. |
| Resistance Profile | Myristoyl pocket mutations (e.g., A337V, P223S) | Compound mutations (e.g., T315I + E255K) | Resistance mechanisms are non-overlapping. |
| Synergy Potential | Excellent (with ATP inhibitors) | Excellent (with Allosteric inhibitors) | Dual targeting locks the kinase in two distinct inhibitory states (The "Double-Lock" mechanism). |
Visualization: Signaling & Inhibition Pathways
The following diagram illustrates the distinct binding nodes and the convergence of these two inhibitors on the BCR-ABL1 signaling output.
Caption: Figure 1. Dual-targeting mechanism. EB-TFM targets the catalytic ATP site (left), utilizing the ethynyl linker to bypass the T315I gatekeeper. Asciminib targets the distal myristoyl pocket (right), allosterically forcing the kinase into an inactive conformation.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, you must distinguish competitive from allosteric kinetics.
Protocol A: ATP-Competition Assay (Km Shift Analysis)
Objective: Determine if the inhibitor competes directly with ATP.
-
Reagents: Recombinant BCR-ABL1 (wild-type or T315I), Peptide Substrate (e.g., Abltide),
- P-ATP or ADP-Glo reagent. -
Setup:
-
Prepare a matrix of ATP concentrations (0, 10, 50, 100, 500, 1000
M). -
Prepare fixed concentrations of Inhibitor (IC
and 5x IC of EB-TFM and Asciminib).
-
-
Execution:
-
Incubate Kinase + Inhibitor for 30 min (Equilibrium).
-
Add ATP/Substrate mix. Reaction time: 60 min.
-
Measure luminescence/fluorescence.
-
-
Data Analysis (Lineweaver-Burk or Michaelis-Menten):
-
EB-TFM Result: You will observe an increase in apparent
for ATP, but remains constant (at high ATP, inhibition is overcome). Interpretation: ATP-Competitive. -
Asciminib Result: You will observe a decrease in
with minimal change in (or mixed inhibition). High ATP cannot overcome Asciminib inhibition. Interpretation: Non-Competitive/Allosteric.
-
Protocol B: Synergy Assessment (Chou-Talalay Method)
Objective: Validate the "Double-Lock" hypothesis.
-
Cell Line: K562 (BCR-ABL+) or Ba/F3-T315I.
-
Dosing:
-
Determine IC
for EB-TFM and Asciminib individually. -
Create a "Constant Ratio" combination (e.g., IC
:IC ratio). -
Dose: 0.125x, 0.25x, 0.5x, 1x, 2x, 4x of the IC
mix.
-
-
Calculation:
-
Use CompuSyn software to calculate the Combination Index (CI) .
-
CI < 1.0: Synergism (Expected).
-
CI = 1.0: Additive.
-
CI > 1.0: Antagonism.
-
-
Validation: The combination should show CI values < 0.5, particularly in T315I mutants, as the allosteric clamp facilitates the binding of the Type II inhibitor by stabilizing the inactive conformation.
Workflow Visualization: Experimental Logic
Caption: Figure 2. Step-wise experimental validation workflow. Step 1 confirms the distinct binding kinetics. Step 2 evaluates the pharmacological synergy resulting from dual-targeting.
Conclusion
The comparison between 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide and Asciminib is not merely a contest of potency, but a demonstration of complementary inhibition strategies. The ethynyl-benzamide scaffold represents the optimized orthosteric solution to the T315I problem (via the "triple bond" evasion), while Asciminib represents the allosteric solution (via remote clamping).
For researchers, the data supports a combinatorial approach . The presence of Asciminib stabilizes the ABL kinase in a conformation that may enhance the residence time of Type II inhibitors like EB-TFM, providing a robust strategy to eradicate resistant leukemic clones.
References
-
Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1". Nature. [Link]
-
O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance". Cancer Cell. [Link]
-
Hughes, T. P., et al. (2019). "Asciminib in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure". The New England Journal of Medicine. [Link]
-
Zhou, T., et al. (2011). "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming T315I Mutation-Mediated Resistance". Chemical Biology & Drug Design. [Link]
-
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1". Journal of Medicinal Chemistry. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide, a likely candidate for targeted synthesis and library development, is a molecule whose structural motifs—an aromatic amide and a trifluoromethyl group—necessitate a cautious and informed approach to its handling and disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering the rationale behind each procedure to empower you, my fellow scientists, to manage chemical waste with the highest degree of safety and regulatory compliance. Our goal is to ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
Hazard Profile and Risk Assessment: An Inferential Approach
While a specific Safety Data Sheet (SDS) for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide may not be readily available, its chemical structure allows us to infer a reliable hazard profile based on well-documented analogous compounds. The presence of the trifluoromethylated benzamide moiety is the primary determinant of its toxicological and chemical properties.
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, properties often sought in drug candidates but which can also contribute to environmental persistence. Furthermore, aromatic amides as a class can exhibit significant biological activity and potential toxicity.[1]
Based on data from structurally related chemicals, we can anticipate the following hazards.[2][3][4]
| Hazard Class | GHS Hazard Statement | Inferred From Analogs Like |
| Acute Oral Toxicity | H302: Harmful if swallowed | o-(Trifluoromethyl)benzamide, m-(Trifluoromethyl)benzamide[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-(Trifluoromethyl)benzophenone, 3-[3-(Trifluoromethyl)phenyl]-1-propanol[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | o-(Trifluoromethyl)benzamide, m-(Trifluoromethyl)benzamide[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | 3-(Trifluoromethyl)benzophenone, N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide[4][5] |
Given this profile, all handling and disposal operations must be predicated on the principle that this compound is hazardous. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[6][7]
The Core Directive: Managing as Regulated Hazardous Waste
The disposal of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[7][8][9][10] The foundational principle is clear: all waste containing this compound must be managed as hazardous chemical waste.
The procedural workflow can be broken down into four critical stages: Safety , Segregation , Storage , and Scheduling for disposal.
Procedural Protocol for Disposal
This section provides a step-by-step methodology for the safe collection and storage of waste generated from 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Step 1: Personal Protective Equipment (PPE) Mandates
Before handling the compound or its waste, ensure the appropriate PPE is worn. The rationale is to prevent exposure via inhalation, ingestion, or skin/eye contact.[4]
-
Eye Protection: Wear chemical safety goggles and, for larger quantities or when a splash risk exists, a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[11]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron.
-
Work Area: All handling of the solid compound and preparation of waste containers should be conducted within a certified chemical fume hood to mitigate inhalation risks.[4]
Step 2: Waste Segregation—A Critical Decision
Proper segregation is paramount to prevent dangerous chemical reactions and ensure the waste enters the correct disposal stream.[12][13]
-
Categorization: Due to the trifluoromethyl group, this compound is classified as a halogenated organic compound .
-
Action: All waste streams containing 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide must be collected in a container designated exclusively for "Halogenated Organic Waste." [6] This ensures it is routed to a high-temperature incineration facility, which is the appropriate destruction method for many fluorinated organic compounds.[4][14]
Step 3: Waste Collection and Containment Protocol
The integrity of the waste container and its labeling are mandated by EPA and OSHA regulations to ensure safe handling from the lab to the final disposal facility.[8][15]
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Choose a chemically compatible, leak-proof container with a secure screw-top cap.[6] High-density polyethylene (HDPE) or a glass bottle are suitable. For solids, a wide-mouth HDPE container is often preferable.
-
Ensure the container is clean and dry before its first use as a waste receptacle.
-
-
Container Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.[7]
-
Clearly write the words "Hazardous Waste." [13]
-
List all chemical constituents by their full, unabbreviated names. For this waste, write: "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide." If it is in a solvent, list the solvent as well (e.g., "Methanol").
-
Indicate the start date of accumulation (the date the first drop of waste enters the container).[7]
-
Provide all other required information, such as the Principal Investigator's name and the laboratory location.[7]
-
-
Waste Accumulation:
-
Solid Waste: Carefully transfer unwanted solid compound, contaminated weigh paper, and contaminated consumables (e.g., pipette tips, gloves) into the designated container. Avoid creating dust.[11]
-
Liquid Waste: If the compound is in solution, use a funnel to pour the waste into the designated liquid waste container. Remove the funnel immediately after use; do not leave it in the container.[13]
-
Container Closure: The container must be kept tightly closed at all times, except when actively adding waste.[13][16] This is a critical EPA requirement to prevent spills and fugitive emissions.[16]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13][16]
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Segregate the halogenated waste container from incompatible waste streams, such as acids or oxidizers.[13]
-
Spill Management Protocol
In the event of an accidental spill, a prepared response is essential to mitigate exposure and ensure proper cleanup.
Protocol for Small-Scale Spill Cleanup:
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Wear the appropriate PPE as described in Section 3, Step 1.
-
Containment:
-
Collection: Carefully scoop all contaminated absorbent material and place it into the designated "Halogenated Organic Waste" container.[6]
-
Decontamination: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol). Place the used towels into the same hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or EHS office, per your institution's policy.
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural logic for managing 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide from generation to disposal.
Caption: Decision workflow for compliant disposal of the target compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For a compound like 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide, its structural alerts call for a disposal protocol rooted in caution and regulatory adherence. By treating it unequivocally as a halogenated hazardous waste, following rigorous segregation and containment procedures, and adhering to institutional EHS guidelines, we uphold our duty to protect ourselves, our colleagues, and the environment. This commitment to safety is the bedrock upon which trustworthy and authoritative science is built.
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
PMC. (2025, October 21). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. Retrieved from [Link]
-
Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 7). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews. Retrieved from [Link]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet: Benzamide MSDS. Retrieved from [Link]
-
Virginia Tech. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ISHN. (2015, August 3). EPA rules cover handling, managing and storing hazardous wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. epa.gov [epa.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. angenechemical.com [angenechemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 16. ishn.com [ishn.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
As researchers and drug development professionals, our work with novel compounds like 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is critical for advancing therapeutic frontiers. This compound, with its characteristic benzamide structure featuring trifluoromethyl and ethynyl groups, is likely utilized in targeted research, such as kinase inhibition, where such moieties are common.[1][2][3] The potent bioactivity of these molecules necessitates a commensurate level of safety and handling diligence. The trifluoromethyl group, in particular, significantly alters a molecule's electronic properties and metabolic stability, demanding a robust and informed approach to laboratory safety.[4][5]
This guide provides an in-depth, procedural framework for the safe handling of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide, focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, instead fostering a deep understanding of why each step is critical, ensuring a self-validating system of safety for every procedure.
Hazard Assessment: An Evidence-Based Profile
The primary hazards are consistently identified as:
-
Eye Damage: Causes serious eye irritation or damage.[6][7][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][7][8][9]
Based on this composite profile, the compound should be handled as a hazardous substance requiring comprehensive PPE.
| Hazard Class | GHS Hazard Statement | Precautionary Codes (Examples) | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [6][7][8][9][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][7][8][9][10] |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [6][7][8][9] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [6][11] |
Core Directive: Selecting Mission-Appropriate PPE
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task, the quantity of material being handled, and the potential for exposure. All handling of this solid compound should occur within a certified chemical fume hood to provide primary containment and respiratory protection.[12]
Hand Protection
Your hands are the most likely point of direct contact. The choice of glove material and thickness is therefore the most critical PPE decision.
| Task / Exposure Level | Primary Glove | Secondary Glove (Double-Gloving) | Rationale |
| Incidental Contact (e.g., weighing small quantities, preparing solutions in a hood) | Disposable Nitrile Gloves (min. 4-6 mil) | N/A | Provides a sufficient barrier for brief, accidental splashes. Always inspect gloves for tears or pinholes before use.[13] |
| Extended Contact (e.g., cleaning glassware, managing spills) | Heavy-duty Nitrile or Neoprene Gloves | Disposable Nitrile Glove (worn underneath) | Thicker, reusable gloves offer greater chemical and abrasion resistance. Double-gloving prevents contamination of the inner glove and skin during doffing.[14] |
| Handling Unknowns/High Hazard | Flexible Laminate (e.g., Silver Shield/4H) | Heavy-duty Nitrile or Neoprene Glove (worn on top) | For chemicals of unknown toxicity, a highly resistant inner glove is recommended. The outer glove provides physical protection and can be disposed of if contaminated.[14] |
Scientist's Insight: Never assume a standard nitrile glove is an impenetrable barrier. For any new compound, especially one with limited safety data, double-gloving is a prudent and field-proven best practice. Change gloves immediately if you suspect contamination.
Eye and Face Protection
Given the severe eye irritation hazard, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.[14]
-
Required for Handling: When handling the solid or any solutions, chemical splash goggles must be worn.[13][15] Goggles provide a 360-degree seal around the eyes, protecting against splashes, dust, and vapors that can bypass safety glasses.
-
High-Risk Operations: For tasks with a significant splash potential (e.g., handling >1L of a solution, transfers under pressure), a full-face shield must be worn over chemical splash goggles.[13][14] A face shield alone does not provide adequate eye protection.
Body Protection
-
Standard Lab Coat: A flame-resistant (FR) or 100% cotton lab coat is the minimum requirement to protect skin and clothing from minor spills and dust.[13]
-
Barrier Gown/Suit: For larger-scale operations or when there is a significant risk of dust generation or splashing, a disposable barrier gown or Tyvek suit should be worn over scrubs or personal clothing.[13]
Respiratory Protection
The primary method for respiratory protection is the use of engineering controls.
-
Chemical Fume Hood: All manipulations of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide that could generate dust or aerosols must be performed inside a certified chemical fume hood.[12]
-
Respirator Use: In the rare event that a fume hood is not available or during a large spill cleanup where airborne concentrations may exceed exposure limits, respiratory protection is required. Use of a respirator requires medical clearance, training, and fit-testing under a formal institutional respiratory protection program.[13][14][15] A NIOSH-approved air-purifying respirator (APR) with combination P100 (particulate) and organic vapor cartridges would be appropriate.
Operational & Disposal Plans: A Step-by-Step Methodology
A validated safety protocol relies on consistent, repeatable procedures. Follow these steps to ensure a complete cycle of safety from preparation to disposal.
Experimental Workflow and PPE Protocol
Caption: Workflow for Safe Handling of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.
Protocol 1: Donning PPE
-
Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.
-
Body Protection: Don your lab coat or barrier gown, ensuring it is fully buttoned/fastened.
-
Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.
-
Gloves: Put on the first pair of nitrile gloves (if double-gloving). Pull the cuffs over the sleeves of your lab coat. If a second, heavier-duty glove is required, don it over the first pair.
Protocol 2: Doffing (Removing) PPE
This sequence is critical to prevent cross-contamination from a "dirty" exterior to your skin.
-
Outer Gloves: If wearing two pairs, remove the outer, most contaminated pair first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten the lab coat or gown. Roll it down from your shoulders, touching only the inside surface. Turn it inside out as you remove it and place it in the appropriate receptacle (laundry or hazardous waste).
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides, avoiding contact with the front surface.
-
Inner Gloves: If you wore a single pair, remove them now using the technique from step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[6]
Disposal Plan
Proper disposal is essential for both safety and environmental stewardship. Trifluoromethylated aromatic compounds can be persistent and should not enter standard waste streams.[16]
-
Chemical Waste: All neat compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. The label should include the full chemical name and primary hazards (Irritant, Harmful).
-
Contaminated Solids: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips, paper towels from cleanup) must be disposed of in a designated solid hazardous waste container.[17]
-
Disposal Method: All generated waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company, typically via high-temperature incineration.[6][8][9] Never dispose of this material down the drain or in regular trash.
References
- Process for the preparation of trifluoromethylated aromatic compounds.
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Institutes of Health (PMC). [Link]
-
Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Transfera.cz. [Link]
-
Personal Protective Equipment. A*STAR. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health (PMC). [Link]
-
Upcycling aromatic polymers through C–H fluoroalkylation. ResearchGate. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]
-
Personal Protective Equipment Guidance for Research. University of Florida Environmental Health & Safety. [Link]
-
PPE Solutions for Chemical Industries. 3M. [Link]
Sources
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. aksci.com [aksci.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. echemi.com [echemi.com]
- 13. ehs.ufl.edu [ehs.ufl.edu]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. americanchemistry.com [americanchemistry.com]
- 16. portfolio.transfera.cz [portfolio.transfera.cz]
- 17. assets.hpra.ie [assets.hpra.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
